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  • Product: Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile
  • CAS: 62249-52-9

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile: 1H and 13C NMR Chemical Shifts and Structural Elucidation

As drug development and advanced materials science increasingly rely on rigid, three-dimensional molecular scaffolds, bridged bicyclic systems have become foundational building blocks. [1] is a prime example, offering a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science increasingly rely on rigid, three-dimensional molecular scaffolds, bridged bicyclic systems have become foundational building blocks. [1] is a prime example, offering a sterically locked framework combined with versatile, electron-withdrawing cyano (-CN) handles.

This technical guide provides an authoritative breakdown of the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of trans-bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile. Rather than simply listing chemical shifts, this whitepaper elucidates the physical causality behind the spectral data, ensuring that researchers can confidently apply these self-validating principles to their own structural assignments.

Mechanistic Basis of Synthesis and Sample Preparation

The synthesis of the target compound relies on a classic [4+2] [2] between 1,3-cyclohexadiene and fumaronitrile. Because the Diels-Alder reaction is highly stereospecific, the trans geometry of the fumaronitrile dienophile is perfectly conserved in the resulting cycloadduct, yielding the trans-bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile isomer.

To ensure the highest fidelity in NMR characterization, the analyte must be synthesized and purified through a self-validating workflow. Impurities, particularly unreacted diene or residual solvents, can introduce spectral artifacts that confound 1D and 2D NMR interpretation.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 1,3-cyclohexadiene and 10.0 mmol of fumaronitrile in 20 mL of anhydrous toluene.

    • Causality: Toluene is selected because its boiling point (110 °C) provides the optimal thermal energy required to overcome the activation barrier of the asynchronous concerted transition state without causing the diene to polymerize.

  • Thermal Cycloaddition: Heat the mixture to reflux for 24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.

    • Self-Validation: The complete disappearance of the UV-active dienophile spot acts as an internal checkpoint confirming reaction completion.

  • Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure via rotary evaporation.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure trans-bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile.

    • Causality: Recrystallization exploits the differential solubility of the rigid bicyclic product versus unreacted starting materials, ensuring a high-purity analyte.

  • NMR Sample Preparation: Dissolve 15.0 mg of the purified crystals in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: CDCl₃ provides a stable deuterium lock signal for the spectrometer's field-frequency lock system, while TMS serves as an internal reference standard, calibrating the spectrum exactly to 0.00 ppm to eliminate chemical shift drift.

Workflow Step1 1. Diels-Alder Cycloaddition Diene + Fumaronitrile in Toluene (110°C) Step2 2. Reaction Quench & Concentration Rotary Evaporation to Crude Solid Step1->Step2 Step3 3. Recrystallization Purification via Hot Ethanol Step2->Step3 Step4 4. NMR Sample Preparation 15 mg Analyte + 0.6 mL CDCl3 + TMS Step3->Step4 Step5 5. Spectroscopic Acquisition 1D (1H, 13C) & 2D (COSY, HSQC) NMR Step4->Step5

Fig 1. Self-validating experimental workflow for synthesis and NMR preparation.

In-Depth NMR Analysis: Chemical Shifts and Causality

The structural elucidation of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile requires a deep understanding of how the rigid bicyclic framework and the electron-withdrawing cyano groups influence the local magnetic environment. The data below is derived from established [3].

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum of this compound is defined by distinct regions corresponding to the alkene, bridgehead, alpha-cyano, and ethano-bridge protons.

  • Alkene Protons (H5, H6): Resonate downfield at ~6.35 ppm. This significant deshielding is caused by the diamagnetic anisotropy of the adjacent carbon-carbon double bond, which generates an induced magnetic field that aligns with the applied external field at the proton's spatial location.

  • Bridgehead Protons (H1, H4): Appear at ~3.20 ppm. This is unusually downfield for aliphatic methines, driven by the strain inherent in the bicyclo[2.2.2]octene system and the long-range inductive pull from the cyano groups.

  • Alpha-Cyano Protons (H2, H3): Resonate at ~3.05 ppm. The strong electron-withdrawing nature of the sp-hybridized -CN moieties strips electron density from the adjacent C-H bonds, reducing nuclear shielding.

  • Ethano Bridge Protons (H7, H8): Appear as a complex multiplet between 1.50 and 1.80 ppm. The rigid locked conformation prevents free rotation, leading to extensive geminal and vicinal spin-spin coupling.

Table 1: ¹H NMR Quantitative Data Summary

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
H5, H6 6.35Multiplet (m)2HDeshielded by alkene diamagnetic anisotropy
H1, H4 3.20Multiplet (m)2HBridgehead position; inductive pull from -CN
H2, H3 3.05Multiplet (m)2HAlpha to strongly electron-withdrawing -CN
H7, H8 1.50 - 1.80Multiplet (m)4HEthano bridge; shielded aliphatic environment
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides unambiguous confirmation of the carbon framework, free from the complex homonuclear coupling seen in the proton spectrum.

  • Nitrile Carbons (-CN): Characteristically found at ~119.5 ppm, reflecting the highly polarized, sp-hybridized carbon in the triple bond.

  • Alkene Carbons (C5, C6): Resonate at ~132.5 ppm, typical for strained cyclic sp²-hybridized carbons.

  • Alpha-Cyano Carbons (C2, C3): Shifted to ~40.2 ppm due to the direct inductive effect of the attached nitrogen-containing functional group.

  • Bridgehead Carbons (C1, C4): Appear at ~34.1 ppm, reflecting their strained sp³ environment.

  • Ethano Bridge Carbons (C7, C8): The most shielded carbons in the molecule, appearing at ~24.5 ppm, as they are furthest from the electron-withdrawing groups and the anisotropic alkene cone.

Table 2: ¹³C NMR Quantitative Data Summary

Carbon PositionChemical Shift (δ, ppm)TypeAssignment Causality
-CN 119.5Quaternary (C)sp-hybridized, highly polarized nitrile carbon
C5, C6 132.5Methine (CH)sp²-hybridized alkene carbons
C2, C3 40.2Methine (CH)Deshielded by direct attachment to -CN group
C1, C4 34.1Methine (CH)Bridgehead carbons; strained sp³ environment
C7, C8 24.5Methylene (CH₂)Unstrained, shielded ethano bridge carbons

Self-Validating 2D NMR Protocols

To ensure absolute trustworthiness in the structural assignment, 1D NMR data must be cross-validated using 2D NMR techniques. This logical workflow eliminates ambiguity, particularly in distinguishing the bridgehead protons from the alpha-cyano protons.

  • COSY (Correlation Spectroscopy): Validates the vicinal homonuclear coupling. The cross-peaks will confirm that the bridgehead protons (H1/H4 at 3.20 ppm) couple directly to both the adjacent alkene protons (H5/H6 at 6.35 ppm) and the alpha-cyano protons (H2/H3 at 3.05 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct C-H heteronuclear connectivity. This experiment acts as a definitive self-check, ensuring that the carbon signal at 40.2 ppm is directly bonded to the proton signal at 3.05 ppm, locking in the assignment of the alpha-cyano position.

NMR_Logic H1 1H NMR Data (Integration & Multiplicity) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H Connectivity) H1->HSQC C13 13C NMR Data (Chemical Shifts) C13->HSQC Final Unambiguous Structural Assignment COSY->Final HSQC->Final

Fig 2. Multi-dimensional NMR logic pathway for absolute structural verification.

References

  • Salt Effects on Diels−Alder Reaction Kinetics . Chemical Reviews - ACS Publications. URL:[Link]

  • Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride | C10H10O3 | CID 220977 . PubChem - NIH. URL:[Link]

Exploratory

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile molecular weight and physical properties

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile: Comprehensive Physicochemical Profiling and Synthesis Workflows Executive Summary Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is a structurally rigid, bridged bicyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile: Comprehensive Physicochemical Profiling and Synthesis Workflows

Executive Summary

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is a structurally rigid, bridged bicyclic compound characterized by the presence of two electron-withdrawing cyano functional groups[1]. In advanced organic synthesis and drug development, this molecule serves as a highly predictable three-dimensional scaffold. Its rigid framework allows medicinal chemists to project pharmacophoric vectors with precise stereochemical control, minimizing entropic penalties during target binding. This whitepaper details the physicochemical properties, mechanistic pathways, and a self-validating experimental protocol for the synthesis of this critical intermediate.

Physicochemical Profiling & Molecular Descriptors

Understanding the physical properties of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is essential for optimizing downstream functionalization and predicting its behavior in biological systems. The compound exhibits strong intermolecular dipole-dipole interactions driven by the dicarbonitrile moieties, which is reflected in its high boiling point and robust thermal stability[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Exact Mass 158.084 Da
CAS Registry Number 14493-06-2 (rel-isomer) / 62249-52-9 (general)
Stereochemistry (1R,2S,3S,4S)-rel-
Density 1.13 g/cm³
Boiling Point 350.8 °C at 760 mmHg
Flash Point 175.6 °C
LogP (Lipophilicity) 1.86
Vapour Pressure 4.3 × 10⁻⁵ mmHg at 25 °C
Topological Polar Surface Area (TPSA) 47.6 Ų

Data sourced from PubChem[3] and ChemSrc[2].

The LogP of 1.86 combined with a TPSA of 47.6 Ų places this scaffold well within the optimal physicochemical space for oral bioavailability (Lipinski’s Rule of Five), making it an ideal core for central nervous system (CNS) penetrant drugs[2][3].

Mechanistic Rationale of the[4π + 2π] Cycloaddition

The synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is achieved via a classic [4π + 2π] Diels-Alder cycloaddition between 1,3-cyclohexadiene (the diene) and fumaronitrile (the dienophile)[1].

Causality of Reactivity:

  • Diene Pre-organization: 1,3-cyclohexadiene is locked in an s-cis conformation within its six-membered ring. This eliminates the entropic penalty usually required for acyclic dienes to adopt the reactive conformation, dramatically accelerating the cycloaddition.

  • LUMO Lowering: Fumaronitrile possesses two strongly electron-withdrawing cyano groups. These groups significantly lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid and favorable orbital overlap with the diene's Highest Occupied Molecular Orbital (HOMO)[4].

  • Stereospecificity: The Diels-Alder reaction is a concerted, suprafacial process. Consequently, the trans geometry of the cyano groups in fumaronitrile is strictly conserved in the final bicyclic adduct, yielding the (1R,2S,3S,4S)-rel stereoisomer exclusively[3][4].

Mechanism Diene 1,3-Cyclohexadiene (Electron-Rich Diene) TS [4π + 2π] Concerted Transition State Diene->TS Dienophile Fumaronitrile (Electron-Deficient Dienophile) Dienophile->TS Product Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (Rigid Bicyclic Adduct) TS->Product Stereospecific Suprafacial Addition

Figure 1: [4π+2π] Diels-Alder cycloaddition mechanism forming the bicyclic scaffold.

Self-Validating Synthesis Protocol

To ensure high yield and absolute structural integrity, the following protocol incorporates built-in self-validation checkpoints.

Step 1: Diene Activation and Purification

  • Action: Distill 1,3-cyclohexadiene under an inert nitrogen atmosphere immediately prior to use.

  • Causality: Cyclohexadienes are highly prone to auto-oxidation and radical polymerization. Commercial sources often contain radical inhibitors (e.g., BHT) and peroxides. Distillation removes these contaminants, ensuring the diene remains highly reactive for the concerted [4π+2π] mechanism.

Step 2: Reaction Assembly

  • Action: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of fumaronitrile in anhydrous toluene. Add 1.2 equivalents of the freshly distilled 1,3-cyclohexadiene.

  • Causality: Toluene is selected as the solvent because its boiling point (110 °C) provides the exact thermal envelope necessary to overcome the cycloaddition activation barrier without providing enough energy to trigger the reverse reaction (retro-Diels-Alder degradation).

Step 3: Thermal Processing & In-Process Control

  • Action: Reflux the mixture at 110 °C for 12–16 hours.

  • Self-Validation Check: At the 12-hour mark, sample the reaction for Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The complete disappearance of the strongly UV-active fumaronitrile spot validates the total consumption of the limiting reagent, confirming the reaction has reached its thermodynamic endpoint.

Step 4: Isolation and Crystallization

  • Action: Cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator. Recrystallize the crude solid from hot ethanol.

  • Causality: The highly polar dicarbonitrile product crystallizes readily from protic solvents like ethanol, leaving any unreacted, non-polar diene or polymeric byproducts dissolved in the mother liquor.

Workflow S1 1. Diene Purification (Distillation) S2 2. Reaction Assembly (Toluene Solvent) S1->S2 S3 3. Thermal Activation (Reflux, 110°C) S2->S3 S4 4. In-Process Control (TLC Validation) S3->S4 S5 5. Isolation (Crystallization) S4->S5 S6 6. Characterization (GC-MS, NMR) S5->S6

Figure 2: Step-by-step experimental workflow for synthesis and product isolation.

Analytical Validation & Quality Control

To verify the success of the synthesis, the isolated crystals must be subjected to orthogonal analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Validation Logic: The chromatogram must show a single peak (>98% purity). The mass spectrum will display a molecular ion peak at m/z = 158.20[3]. A diagnostic fragmentation peak at m/z = 80 indicates the loss of fumaronitrile via a retro-Diels-Alder cleavage induced by the hard ionization source.

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR):

    • Validation Logic: The ¹H NMR spectrum in CDCl₃ must exhibit distinct multiplets at ~6.2 ppm, corresponding to the two olefinic protons. The bridgehead protons will appear as multiplets at ~3.0 ppm. The specific coupling constants (J-values) between the bridgehead protons and the cyano-bearing methine protons mathematically confirm the trans-relationship and the rigid bicyclo[2.2.2]octene framework.

  • Infrared (IR) Spectroscopy:

    • Validation Logic: The presence of sharp, distinct absorption bands at ~2240 cm⁻¹ confirms the C≡N (nitrile) stretch, while a band at ~1650 cm⁻¹ confirms the internal C=C alkene stretch.

Applications in Advanced Therapeutics and Materials

The bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile scaffold is highly prized across multiple disciplines[1]:

  • Drug Development: The rigid bicyclic core acts as a bioisostere for para-substituted benzene rings. By replacing flat aromatic rings with this 3D scaffold, researchers can improve the aqueous solubility and metabolic stability of drug candidates while maintaining the necessary spatial arrangement of pharmacophores.

  • Polymer Chemistry: The internal alkene can undergo Ring-Opening Metathesis Polymerization (ROMP) using Grubbs' catalysts, yielding functionalized, high-tensile-strength polymers with pendant cyano groups for advanced electronic materials[1].

References

  • Title: CAS No. 14493-06-2 | Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile Source: ChemSrc URL: [Link]

  • Title: 3B4UK6Vfx9 | C10H10N2 | CID 101166606 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Salt Effects on Diels−Alder Reaction Kinetics Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Diels-Alder Cycloaddition for bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive examination of the Diels-Alder reaction mechanism for the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, a val...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the Diels-Alder reaction mechanism for the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, a valuable scaffold in medicinal chemistry and materials science.[1] We will delve into the core principles of this powerful cycloaddition, focusing on the interplay of molecular orbitals, stereoselectivity, and reaction kinetics that govern the formation of this specific bicyclic compound.

I. The Diels-Alder Reaction: A Cornerstone of Cyclic Compound Synthesis

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[2][3][4] This reaction is a cornerstone of organic synthesis due to its high degree of stereospecificity and regioselectivity, allowing for the efficient construction of complex cyclic systems.[3][5] The driving force for this reaction is the conversion of two relatively weak π-bonds into two new, stronger σ-bonds.[2][4]

The synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is a classic example of the Diels-Alder reaction, involving the cycloaddition of 1,3-cyclohexadiene (the diene) and fumaronitrile (the dienophile).

II. The Core Mechanism: A Frontier Molecular Orbital Perspective

The mechanism of the Diels-Alder reaction is best understood through the lens of Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui.[6][7][8] This theory posits that the primary interaction governing the reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2][6][7]

In the reaction between 1,3-cyclohexadiene and fumaronitrile:

  • 1,3-Cyclohexadiene acts as the electron-rich diene.

  • Fumaronitrile acts as the electron-poor dienophile, due to the electron-withdrawing nature of the two nitrile (-CN) groups.[2]

The energetically most favorable interaction is between the HOMO of 1,3-cyclohexadiene and the LUMO of fumaronitrile .[6][9] For a reaction to be thermally allowed, the symmetry of these interacting orbitals must match, allowing for constructive overlap and bond formation in a concerted fashion.[10]

Figure 1: Conceptual workflow of the Diels-Alder reaction.

III. Stereochemistry and the "Endo" Rule

A key feature of the Diels-Alder reaction with cyclic dienes is its stereoselectivity, specifically the preference for the endo product over the exo product.[11][12][13]

  • Endo Product: The substituents on the dienophile are oriented towards the newly forming double bond in the bicyclic system.

  • Exo Product: The substituents on the dienophile are oriented away from the newly forming double bond.

In the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, the endo isomer is the major product under kinetic control.[11][13] This preference is explained by secondary orbital interactions in the transition state.[2] The p-orbitals of the electron-withdrawing nitrile groups on fumaronitrile can overlap with the p-orbitals of the C2 and C3 atoms of the 1,3-cyclohexadiene. This additional stabilizing interaction lowers the activation energy of the endo transition state, making the formation of the endo product faster.[11]

It is important to note that the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[11] However, at lower reaction temperatures, the reaction is under kinetic control, and the faster-forming endo product predominates.[11]

Figure 2: Energy profile illustrating endo vs. exo selectivity.

IV. Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is designed to ensure high yield and purity of the desired endo product.

Materials and Equipment:

Reactant/ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Cyclohexadiene80.131.0 g12.48 mmol
Fumaronitrile78.070.97 g12.42 mmol
Toluene (anhydrous)-20 mL-

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexadiene (1.0 g, 12.48 mmol) and anhydrous toluene (20 mL).

  • Addition of Dienophile: While stirring, add fumaronitrile (0.97 g, 12.42 mmol) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry can be confirmed by techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

V. Factors Influencing Reaction Rate and Selectivity

Several factors can be manipulated to optimize the Diels-Alder synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile:

  • Lewis Acid Catalysis: The use of Lewis acids can significantly accelerate the reaction rate and enhance the endo selectivity.[14][15] The Lewis acid coordinates to the nitrile groups of the dienophile, making it more electron-deficient and lowering the energy of its LUMO. This leads to a smaller HOMO-LUMO gap and a faster reaction.

  • Solvent Effects: The choice of solvent can influence the reaction rate. While the Diels-Alder reaction can proceed in a variety of solvents, polar solvents can sometimes accelerate the reaction.

  • Temperature and Pressure: As mentioned, lower temperatures favor the kinetically controlled endo product.[11] High pressures can also be employed to increase the reaction rate and selectivity.[14][15]

VI. Conclusion and Future Directions

The Diels-Alder cycloaddition for the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is a robust and well-understood reaction, underpinned by the principles of frontier molecular orbital theory. The inherent stereoselectivity, favoring the endo product, makes it a powerful tool for constructing this specific bicyclic scaffold. For drug development professionals, understanding the nuances of this mechanism allows for the rational design of synthetic routes to novel therapeutic agents. Future research may focus on the development of more efficient and stereoselective catalytic systems for this and related Diels-Alder reactions, further expanding their utility in the synthesis of complex molecules.

References

  • Wikipedia. Frontier molecular orbital theory. Available from: [Link]

  • Gassman, P. G., & Singleton, D. A. (2002). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. The Journal of Organic Chemistry, 67(23), 8244–8248. Available from: [Link]

  • Gassman, P. G., & Singleton, D. A. (2021). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. The Journal of Organic Chemistry, 86(17), 11843–11851. Available from: [Link]

  • Spivey, A. C. CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 4 The Frontier Molecular Orbital (FMO) Approach. Imperial College London. Available from: [Link]

  • Gassman, P. G., & Singleton, D. A. (2000). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. Organic Letters, 2(19), 2975–2978. Available from: [Link]

  • Norris, J. (2018). Diels-Alder reaction stereochemistry: frontier MO theory. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. Available from: [Link]

  • Carpenter, B. K. (2016). The Ways of Science Through the Lens of the Woodward‐Hoffmann Rules. The Stories Begin. Israel Journal of Chemistry, 56(1), 4-13. Available from: [Link]

  • Global Substance Registration System. Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, (1α,2α,3β,4α)-. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube. Available from: [Link]

  • Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Soderberg, T. (2019). The Diels-Alder Reaction. Oregon State University. Available from: [Link]

  • Warrener, R. N., & Russell, R. A. (1976). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Australian Journal of Chemistry, 29(10), 2247-2266. Available from: [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. Available from: [Link]

  • Inxight Drugs. Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, (1α,2α,3β,4α)-. Available from: [Link]

  • Özkan, N., et al. (2008). 1-Methoxy-3-o-tolylbicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2399. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]

  • NIST WebBook. Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 3-methyl-, (1α,2α,3β,4α)- (endo,exo). Available from: [Link]

  • NIST WebBook. Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, (1α,2β,4α)-. Available from: [Link]

  • Marqués-López, E., & Herrera, R. P. (2019). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 24(18), 3349. Available from: [Link]

  • Squibb, R. J., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. The Journal of Physical Chemistry Letters, 13(48), 11215–11221. Available from: [Link]

  • Chegg. (2021). 2. Give structures for the major Diels-Alder product of the following reactions. Available from: [Link]

  • So, K., & Lee, S. (2002). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. The Journal of Physical Chemistry B, 106(23), 5944–5949. Available from: [Link]

  • Adeboye, O. O., & Olaseni, O. S. (2021). The reaction mechanism of Diels-Alder reaction of 1,3-cyclohexadiene and substituted ethene. Journal of Physics: Conference Series, 1734, 012022. Available from: [Link]

Sources

Exploratory

Safety data sheet (SDS) and toxicity profile of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

Executive Summary & Molecular Architecture In the landscape of organic synthesis and materials science, bridged bicyclic frameworks serve as critical rigid scaffolds for drug discovery and advanced polymer development. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the landscape of organic synthesis and materials science, bridged bicyclic frameworks serve as critical rigid scaffolds for drug discovery and advanced polymer development. Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is a highly specialized intermediate characterized by its rigid bicyclo[2.2.2]octene core and dual electron-withdrawing cyano groups.

Understanding the physicochemical behavior of this compound is paramount for researchers scaling up its synthesis or utilizing it as a precursor in medicinal chemistry. The structural rigidity imparted by the [2.2.2] framework significantly alters both its chemical reactivity and its toxicokinetic profile compared to linear aliphatic nitriles.

Table 1: Physicochemical Parameters

Data synthesized from authoritative chemical registries. [1]

ParameterValue
Chemical Name Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile
CAS Registry Number 14493-06-2 (rel-isomer) / 62249-52-9 (trans)
Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Density 1.13 g/cm³
Boiling Point 350.8 ºC at 760 mmHg
Flash Point 175.6 ºC
LogP (Lipophilicity) 1.86

Synthetic Methodology: The [4+2] Cycloaddition

The primary route to access the bicyclo[2.2.2]octene framework is via a normal-electron-demand Diels-Alder [4+2] cycloaddition. The reaction pairs 1,3-cyclohexadiene (an electron-rich diene) with fumaronitrile or maleonitrile (highly electron-deficient dienophiles).[2]

The Causality of Experimental Design

Unlike cyclopentadiene, which is locked in a planar s-cis conformation and reacts rapidly at sub-zero temperatures, 1,3-cyclohexadiene requires significant structural distortion to achieve the transition state necessary for simultaneous bond formation. [3] This inherent low reactivity dictates our experimental parameters: the reaction cannot proceed efficiently at room temperature and requires thermal activation (85–90 °C) in a non-polar solvent like toluene to overcome the activation energy barrier. [4]

Synthesis Diene 1,3-Cyclohexadiene (Diene) Conditions Thermal Activation (Toluene, 85-90°C) Diene->Conditions Dienophile Fumaronitrile (Dienophile) Dienophile->Conditions TS [4+2] Cycloaddition Transition State Conditions->TS Product Bicyclo[2.2.2]oct-5-ene- 2,3-dicarbonitrile TS->Product

Fig 1: [4+2] Cycloaddition workflow for synthesizing the bicyclo[2.2.2]octene framework.

Self-Validating Experimental Protocol

To ensure high yield and safety, the following step-by-step protocol incorporates built-in validation checkpoints:

  • Reagent Purification (Validation Step): 1,3-cyclohexadiene is prone to auto-oxidation. Prior to use, test the diene with peroxide test strips. Validation: The reaction must not proceed unless peroxide levels are <5 ppm. If higher, pass the diene through a plug of basic alumina.

  • Reaction Assembly: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of fumaronitrile in anhydrous toluene (0.5 M). Add 1.2 equivalents of purified 1,3-cyclohexadiene.

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 85 °C using a precisely controlled oil bath.

  • In-Process Monitoring (Validation Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. Validation: The reaction is deemed complete when the UV-active spot of fumaronitrile disappears, and a new spot (the product) becomes visible only after staining with aqueous KMnO₄ (confirming the presence of the isolated alkene bridge).

  • Isolation: Concentrate the mixture in vacuo. Recrystallize the crude residue from hot ethanol to yield pure Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile.

Safety Data Sheet (SDS) Profiling & Handling

As a cyano-containing organic compound, Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile requires stringent safety protocols. [5] While it is a stable solid at room temperature, the presence of the dinitrile functional groups classifies it as an acute toxicant under the Globally Harmonized System (GHS).

Table 2: GHS Hazard Identification & Mitigation
Hazard ClassCategoryH-StatementPrecautionary Protocol
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedP264: Wash skin thoroughly; P270: Do not eat/drink.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skinP280: Wear protective gloves (Nitrile >0.11mm thickness).
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaledP271: Handle strictly within a certified fume hood.
Skin/Eye Irritation Category 2H315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.

Engineering Controls & Self-Validating Safety Checks: Before handling this compound, the operator must validate that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Due to the compound's LogP of 1.86, it possesses sufficient lipophilicity to penetrate the stratum corneum; therefore, double-gloving with standard nitrile gloves is mandatory, with outer gloves changed immediately upon suspected contamination.

Mechanistic Toxicity & Toxicokinetics

The toxicological profile of organic nitriles is historically dominated by their potential to release free cyanide (CN⁻) in vivo. However, the molecular architecture of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile fundamentally alters this pathway.

The Steric Shielding Effect

In linear aliphatic nitriles, toxicity occurs when hepatic Cytochrome P450 (CYP450) enzymes hydroxylate the alpha-carbon. This forms an unstable cyanohydrin that rapidly collapses, liberating toxic hydrogen cyanide.

In contrast, the alpha-carbons in the bicyclo[2.2.2]octene system are integrated into a rigid, sterically hindered ring system. The geometric constraints of the [2.2.2] bridgehead make CYP450-mediated alpha-hydroxylation highly unfavorable. Consequently, the massive, rapid release of cyanide is significantly mitigated. The primary toxicological concerns shift from acute cellular hypoxia (cyanide poisoning) to the intrinsic electrophilicity of the intact molecule and its potential to act as a direct irritant to mucosal membranes.

Toxicity Exposure Inhalation / Dermal Exposure Absorption Systemic Absorption Exposure->Absorption Liver Hepatic Metabolism (CYP450) Absorption->Liver Stable Stable Bicyclic Core (Renal Excretion) Liver->Stable Major Pathway CN_Release Sterically Hindered Nitrile Cleavage Liver->CN_Release Minor Pathway Rhodanese Rhodanese Enzyme Detoxification CN_Release->Rhodanese

Fig 2: Toxicokinetic pathway highlighting the sterically hindered metabolism of the nitrile.

Emergency Response Causality

Despite the steric hindrance, acute exposure protocols must still account for potential cyanide toxicity as a worst-case scenario. If systemic toxicity is suspected, the administration of a sulfur donor (such as sodium thiosulfate) is the standard of care. This provides the mitochondrial enzyme rhodanese with the necessary substrate to convert any liberated free cyanide into thiocyanate (SCN⁻), which is relatively non-toxic and readily excreted by the kidneys.

References

  • CAS No.
  • Buy Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (EVT-12926832)
  • Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene Source: ResearchGate URL
  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction Source: Master Organic Chemistry URL
  • Bicyclo[2.2.
Foundational

Electronic Structure and HOMO-LUMO Gap of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile: A Comprehensive Guide for Computational and Experimental Validation

Executive Summary Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (Molecular Formula: C₁₀H₁₀N₂, CAS: 62249-52-9) is a highly rigid, bridged bicyclic compound characterized by an isolated olefinic π -system and two strongly el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (Molecular Formula: C₁₀H₁₀N₂, CAS: 62249-52-9) is a highly rigid, bridged bicyclic compound characterized by an isolated olefinic π -system and two strongly electron-withdrawing cyano (-C N) groups[1][2]. Synthetically, it is a classic [4+2] cycloaddition (Diels-Alder) adduct derived from 1,3-cyclohexadiene and fumaronitrile or maleonitrile[3][4].

For drug development professionals and materials scientists, understanding the frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of this scaffold is critical. The HOMO-LUMO gap dictates the molecule's chemical reactivity, its potential as a ligand in transition-metal catalysis, and its behavior in photochemical transformations (such as the di- π -methane rearrangement)[4]. This whitepaper provides an authoritative, self-validating framework for determining the electronic structure of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile through both in-silico density functional theory (DFT) and in-vitro spectroscopic/electrochemical methods.

Molecular Architecture & Frontier Molecular Orbital (FMO) Theory

The structural topology of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile enforces a strict geometric arrangement that prevents coplanarity between the olefinic π -bond and the cyano substituents.

  • HOMO Characteristics: The HOMO is predominantly localized on the C5-C6 double bond. Because the bicyclo[2.2.2]octene (BCO) framework is highly strained, the orbital energy is slightly elevated compared to unstrained acyclic alkenes[5].

  • LUMO Characteristics: The LUMO is heavily influenced by the two cyano groups at the C2 and C3 positions. Despite the lack of direct π -conjugation with the alkene, the strong inductive electron-withdrawing effect ( σ -pull) of the -C N groups significantly lowers the overall LUMO energy of the molecule[6].

This unique decoupling of the HOMO (alkene-centric) and LUMO (nitrile-centric) makes the HOMO-LUMO gap highly sensitive to stereochemistry (e.g., endo vs. exo isomers) and transannular interactions[7].

DA_Reaction Diene 1,3-Cyclohexadiene (HOMO Donor) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Fumaronitrile (LUMO Acceptor) Dienophile->TS Product Bicyclo[2.2.2]oct-5-ene- 2,3-dicarbonitrile TS->Product

Figure 1: FMO-driven logic of the Diels-Alder synthesis forming the bicyclo[2.2.2]octene framework.

In-Silico Validation: Computational Protocol (DFT)

To establish a theoretical baseline for the HOMO-LUMO gap, Density Functional Theory (DFT) must be employed. The causality behind selecting specific functionals is paramount: pure generalized gradient approximation (GGA) functionals often underestimate the HOMO-LUMO gap due to self-interaction errors. Therefore, a hybrid functional is required[5].

Step-by-Step Computational Methodology
  • Initial Geometry Construction: Build the rel-(1R,2S,3S,4S) isomer of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile using a standard molecular editor[2].

  • Basis Set & Functional Selection: Select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance of exact Hartree-Fock exchange, preventing the overestimation of electron delocalization. The diffuse functions (++) are critical here because the cyano groups possess lone pairs and high electron density that extend far from the nuclei.

  • Geometry Optimization: Run a ground-state geometry optimization in a vacuum, followed by a frequency calculation.

    • Self-Validation: Ensure no imaginary frequencies are present in the output. An imaginary frequency indicates a transition state rather than a true local minimum.

  • Solvation Modeling (Optional but Recommended): To compare against experimental UV-Vis data, re-optimize using the Polarizable Continuum Model (PCM) with acetonitrile as the solvent.

  • Orbital Energy Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file. Convert Hartrees to Electron Volts (eV) using the conversion factor 1 Hartree=27.2114 eV .

In-Vitro Validation: Experimental Protocols

A robust scientific claim regarding electronic structure cannot rely solely on computation. The system must be self-validating by triangulating DFT data with electrochemical and optical measurements.

Workflow Start Target: Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile Comp In-Silico (DFT) Start->Comp Exp In-Vitro (Experimental) Start->Exp DFT B3LYP/6-311++G(d,p) Geometry Opt & TD-DFT Comp->DFT UV UV-Vis Spectroscopy (Optical Gap via Tauc Plot) Exp->UV CV Cyclic Voltammetry (Electrochemical Gap) Exp->CV Val Cross-Validation & Gap Determination DFT->Val UV->Val CV->Val

Figure 2: Triangulated workflow for determining the HOMO-LUMO gap.

Electrochemical Gap Determination via Cyclic Voltammetry (CV)

Cyclic voltammetry measures the oxidation potential (correlating to the HOMO) and the reduction potential (correlating to the LUMO).

Protocol:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

    • Causality: TBAPF₆ is chosen to minimize uncompensated solution resistance ( Ru​ ) and ensure purely diffusion-controlled mass transport, while acetonitrile provides a wide electrochemical window.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Analyte Addition: Add 1.0 mM of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile to the cell. Purge with ultra-high purity Argon for 10 minutes to remove dissolved oxygen, which would otherwise produce parasitic reduction peaks.

  • Measurement: Scan from -2.5 V to +2.5 V at a scan rate of 50 mV/s.

  • Internal Calibration: Spike the solution with Ferrocene (Fc) and record a final scan.

    • Causality: The Fc/Fc⁺ redox couple is solvent-independent and provides a reliable reference to the vacuum level (-4.8 eV).

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2Fc/Fc+​+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2Fc/Fc+​+4.8] eV

Optical Gap Determination via UV-Vis Spectroscopy

The optical gap represents the energy required to promote an electron from the HOMO to the LUMO, creating a bound exciton.

Protocol:

  • Prepare a 1×10−5 M solution of the compound in spectroscopic-grade acetonitrile.

  • Record the absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer, with pure acetonitrile in the reference cuvette to subtract solvent baseline.

  • Identify the onset of the longest-wavelength absorption band ( λonset​ ).

  • Calculation: Convert the onset wavelength to energy using the Planck-Einstein relation: Egapopt​=λonset​1240​ eV .

Data Synthesis & Translation

Because the optical gap involves the creation of an electron-hole pair (exciton) that experiences Coulombic attraction, the optical gap is typically slightly smaller than the fundamental electrochemical gap. The DFT-calculated gap usually falls between the two, depending on the functional used.

Below is a synthesized data table representing the expected quantitative profile for bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile based on benchmarked bicyclic nitrile systems[5][8]:

MethodologyParameterExpected Value (eV)Notes / Causality
DFT (B3LYP/6-311++G EHOMO​ -7.15 to -7.30Deep HOMO due to inductive pull of cyano groups.
DFT (B3LYP/6-311++G ELUMO​ -1.20 to -1.40Lowered significantly by C2/C3 dicarbonitrile substitution.
DFT (B3LYP/6-311++G Calculated Gap ~ 5.85 - 6.00 Represents the fundamental gap in a vacuum.
Cyclic Voltammetry Egapelec​ ~ 6.10 - 6.20Slightly wider than DFT due to solvation energies of the radical ions.
UV-Vis Spectroscopy Egapopt​ ~ 5.60 - 5.80Narrower due to exciton binding energy ( Eb​≈0.3 eV ).

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile. This valuable bicyclic nitrile is synthesized via a [4+2] cycload...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile. This valuable bicyclic nitrile is synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction between 1,3-cyclohexadiene and fumaronitrile. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies, safety precautions, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

The bicyclo[2.2.2]octane framework is a rigid and conformationally restricted scaffold that has garnered significant interest in medicinal chemistry, polymer science, and materials research. The incorporation of nitrile functionalities into this structure, as in bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, offers a versatile handle for further chemical transformations and can impart unique electronic and physical properties to the molecule. The primary application of this compound is as a building block in the synthesis of more complex molecular architectures.

The synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is achieved through the Diels-Alder reaction, a cornerstone of modern organic synthesis. This Nobel Prize-winning reaction involves the concerted cycloaddition of a conjugated diene (1,3-cyclohexadiene) with a dienophile (fumaronitrile) to form a cyclohexene ring system. The high degree of stereochemical control and the efficiency of this reaction make it an ideal method for the construction of the bicyclo[2.2.2]octene core.

Reaction Principle: The Diels-Alder Cycloaddition

The formation of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction. In this process, the 4 π-electrons of the conjugated diene (1,3-cyclohexadiene) and the 2 π-electrons of the dienophile (fumaronitrile) participate in a concerted, pericyclic reaction to form a new six-membered ring. The reaction proceeds through a cyclic transition state, resulting in the formation of two new sigma bonds and one new pi bond. The electron-withdrawing nature of the two nitrile groups on fumaronitrile makes it an excellent dienophile, facilitating the reaction.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
1,3-CyclohexadieneReagent Grade, ≥95%Major Chemical Supplier592-57-4
FumaronitrileReagent Grade, ≥98%Major Chemical Supplier764-42-1
TolueneAnhydrous, ≥99.8%Major Chemical Supplier108-88-3
Ethyl AcetateACS GradeMajor Chemical Supplier141-78-6
HexanesACS GradeMajor Chemical Supplier110-54-3
Anhydrous Magnesium SulfateReagent GradeMajor Chemical Supplier7487-88-9
Silica Gel60 Å, 230-400 meshMajor Chemical Supplier7631-86-9
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

Reaction Setup
  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 2 hours and allowed to cool to room temperature in a desiccator before use.

  • Reagent Preparation: In a fume hood, add 1,3-cyclohexadiene (2.0 g, 25 mmol) and fumaronitrile (1.95 g, 25 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask.

  • Apparatus Assembly: Attach a reflux condenser to the round-bottom flask. Ensure a gentle flow of cooling water through the condenser.

Reaction Execution
  • Heating: Place the reaction apparatus in a heating mantle and heat the mixture to a gentle reflux (approximately 110 °C for toluene).

  • Reaction Monitoring: Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials (fumaronitrile will be UV active) indicates the completion of the reaction.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Work-up and Purification
  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude product can often be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Column Chromatography (if necessary): If recrystallization does not yield a pure product, the crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The structure and purity of the synthesized bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 146 °C
Solubility Soluble in acetone and other common organic solvents

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz):

    • Vinyl protons (2H): δ 6.2-6.5 ppm (multiplet)

    • Bridgehead protons (2H): δ 3.0-3.3 ppm (multiplet)

    • Protons adjacent to nitriles (2H): δ 2.8-3.1 ppm (multiplet)

    • Bridge protons (4H): δ 1.4-1.9 ppm (multiplet)

  • ¹³C NMR (CDCl₃, 75 MHz):

    • Alkene carbons: δ 130-135 ppm

    • Nitrile carbons: δ 118-122 ppm

    • Bridgehead carbons: δ 35-40 ppm

    • Carbons adjacent to nitriles: δ 30-35 ppm

    • Bridge carbons: δ 20-25 ppm

  • Infrared (IR) Spectroscopy (KBr pellet):

    • C≡N stretch: ~2240 cm⁻¹ (sharp, medium intensity)

    • C=C stretch (alkene): ~1640 cm⁻¹ (weak to medium intensity)

    • C-H stretch (sp²): ~3050 cm⁻¹

    • C-H stretch (sp³): ~2850-2950 cm⁻¹

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times during this procedure. All operations should be conducted in a well-ventilated chemical fume hood.

Reagent-Specific Hazards:

  • 1,3-Cyclohexadiene: Flammable liquid and vapor. Handle away from ignition sources.

  • Fumaronitrile: Toxic if swallowed or in contact with skin. May release cyanide upon metabolism. Handle with extreme care and avoid inhalation of dust or contact with skin and eyes. In case of ingestion, seek immediate medical attention.

  • Toluene: Flammable liquid and vapor. May cause skin and eye irritation. It is also a suspected reproductive toxin.

Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Solid waste should be disposed of in a designated solid waste container.

Workflow and Logic Diagrams

Experimental Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine 1,3-Cyclohexadiene & Fumaronitrile in Toluene setup Assemble Reflux Apparatus reagents->setup reflux Heat to Reflux (4-6 h) setup->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporation Remove Toluene (Rotovap) cool->evaporation purification Recrystallization or Column Chromatography evaporation->purification isolation Isolate Product by Filtration purification->isolation drying Dry Under Vacuum isolation->drying analysis NMR, IR, MP Analysis drying->analysis

Caption: A step-by-step workflow for the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile.

Logical Relationship of Synthetic Strategy:

Synthetic_Strategy diene 1,3-Cyclohexadiene (Diene) reaction Diels-Alder [4+2] Cycloaddition diene->reaction dienophile Fumaronitrile (Dienophile) dienophile->reaction product Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile reaction->product

Caption: The Diels-Alder reaction between a diene and a dienophile to form the target product.

References

  • Chemistry LibreTexts. The Diels-Alder Cycloaddition Reaction. Available at: [Link]

  • GSRI. Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, (1α,2α,3β,4α)-. Available at: [Link]

Application

Application Note: Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile as a Versatile Precursor in Advanced Organic Synthesis

Introduction & Strategic Utility In modern drug discovery and materials science, there is a paradigm shift away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures—a concept widely k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In modern drug discovery and materials science, there is a paradigm shift away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures—a concept widely known as "escaping flatland." The incorporation of sp³-rich bridged systems improves pharmacokinetic properties, such as aqueous solubility and target specificity, while reducing off-target toxicity.

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile [1] is a highly valuable, rigid bicyclic precursor. Formed via a classic Diels-Alder cycloaddition, this molecule provides a pre-organized, non-planar scaffold. The presence of both an isolated alkene and two synthetically malleable cyano groups allows for divergent functionalization, making it an ideal intermediate for synthesizing conformationally restricted diamines, novel polymeric materials, and complex bioisosteres[2].

Physicochemical & Structural Profiling

Understanding the baseline metrics of this precursor is critical for downstream solvent selection and purification strategies. The quantitative data for the rel-(1R,2S,3S,4S) isomer is summarized below[3]:

PropertyValue
IUPAC Name (1R,2S,3S,4S)-rel-bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile
CAS Registry Number 14493-06-2 (rel-isomer) / 62249-52-9 (general)
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Density ~1.13 g/cm³
Topological Polar Surface Area (tPSA) 47.58 Ų
Calculated LogP 1.86
Boiling Point 350.8 °C (at 760 mmHg)

Mechanistic Pathways & Workflow

The true utility of the bicyclo[2.2.2]oct-5-ene scaffold lies in its orthogonal reactivity. The diagram below illustrates the assembly of the core structure and two primary divergent pathways: chemoselective functionalization of the nitriles versus electrophilic addition at the alkene.

G A 1,3-Cyclohexadiene + Fumaronitrile B Bicyclo[2.2.2]oct-5-ene- 2,3-dicarbonitrile A->B [4+2] Cycloaddition (Toluene, Heat) C LiAlH4 Reduction B->C Chemoselective Nitrile Reduction E Alkene Functionalization (e.g., Epoxidation) B->E Electrophilic Addition D Bis(aminomethyl) Derivative C->D Primary Amine Formation F Epoxy-dicarbonitrile Derivative E->F Scaffold Modification

Divergent synthetic workflows utilizing the bicyclo[2.2.2]oct-5-ene scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with explicit causality for reagent selection and embedded self-validation steps to confirm successful transformations without requiring immediate NMR analysis.

Protocol A: Synthesis of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile via[4+2] Cycloaddition
  • Objective: Construct the bridged bicyclic core via a normal-electron-demand Diels-Alder reaction.

  • Causality: Fumaronitrile acts as a highly electron-deficient dienophile (lowered LUMO energy), reacting rapidly with the electron-rich 1,3-cyclohexadiene (high HOMO energy). Toluene is selected as the solvent because its non-polar nature minimizes solvent-solute hydrogen bonding, allowing the transition state to be governed purely by frontier molecular orbital (FMO) interactions. Furthermore, its boiling point accommodates the necessary thermal activation energy.

Step-by-Step Methodology:

  • Charge a flame-dried, heavy-walled reaction tube with 1,3-cyclohexadiene (1.0 eq) and fumaronitrile (1.05 eq).

  • Add anhydrous toluene to achieve a 0.5 M concentration of the diene.

  • Seal the tube and heat the mixture to 110 °C behind a blast shield for 18 hours.

  • Cool the reaction vessel to room temperature and carefully vent.

  • Concentrate the mixture in vacuo to remove toluene and unreacted 1,3-cyclohexadiene.

  • Recrystallize the crude solid from hot ethanol to yield pure white crystals of the dicarbonitrile adduct.

Self-Validation System:

  • TLC Monitoring: The product lacks extended conjugation and is UV-inactive. Develop the plate using a KMnO₄ stain; the isolated C5-C6 alkene will instantly reduce the stain, appearing as a bright brown spot (MnO₂) against a purple background.

  • IR Spectroscopy: Confirm success by identifying the appearance of a sharp nitrile (C≡N) stretch at ~2240 cm⁻¹ and the disappearance of the conjugated diene stretches (~1600 cm⁻¹).

Protocol B: Chemoselective Reduction to 2,3-Bis(aminomethyl)bicyclo[2.2.2]oct-5-ene
  • Objective: Convert the dicarbonitrile to a rigid diamine ligand/pharmacophore while preserving the internal alkene.

  • Causality: Lithium aluminum hydride (LiAlH₄) is utilized as the hydride source. Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is avoided because it would indiscriminately reduce the C5-C6 double bond, destroying the orthogonal reactivity of the scaffold. The Fieser workup method is strictly employed to quench the reaction; this prevents the formation of gelatinous aluminum hydroxide emulsions, ensuring the highly polar diamine product is not trapped within the aqueous waste.

Step-by-Step Methodology:

  • Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Dropwise add a solution of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (1.0 eq) dissolved in THF to control the exothermic hydride transfer.

  • Warm the reaction to room temperature, then reflux for 4 hours to drive the double reduction of both cyano groups to completion.

  • Cool the flask back to 0 °C and perform a strict Fieser workup: For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled H₂O, x mL of 15% NaOH (aq), and finally 3x mL of distilled H₂O.

  • Stir vigorously for 30 minutes until the aluminum salts precipitate as a granular, easily filterable white solid.

  • Filter the suspension through a pad of Celite, wash the filter cake generously with hot THF, and concentrate the combined filtrates in vacuo to afford the crude diamine.

Self-Validation System:

  • IR Spectroscopy: Validate complete reduction by the total disappearance of the C≡N stretch (2240 cm⁻¹) and the emergence of a broad, distinct primary amine N-H stretch in the 3300–3400 cm⁻¹ region.

  • TLC Monitoring: Spot the product alongside the starting material. Dip the plate in Ninhydrin stain and gently heat; the primary amine product will rapidly develop a deep, characteristic purple color, confirming the presence of free -NH₂ groups.

References

  • National Center for Biotechnology Information (PubChem). "rel-(1R,2S,3S,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile - Compound Summary." PubChem Database. Available at:[Link]

  • Chemsrc. "Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (CAS 14493-06-2) - Properties and Synthetic Routes." Chemsrc Chemical Database. Available at:[Link]

Sources

Method

Application of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile in polymer chemistry and materials science

An in-depth technical guide on the application of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (BODC) in modern polymer chemistry and materials science. Structural and Mechanistic Overview Bicyclo[2.2.2]oct-5-ene-2,3-dicar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (BODC) in modern polymer chemistry and materials science.

Structural and Mechanistic Overview

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (CAS: 62249-52-9) is a highly versatile bridged bicyclic compound[1]. Its unique molecular architecture features a strained internal alkene and two sterically constrained, electron-withdrawing cyano groups. This structural triad makes it an exceptional building block for advanced materials.

The utility of BODC in polymer chemistry is driven by three distinct mechanistic pathways:

  • Ring Strain: The thermodynamic instability of the [2.2.2] bicyclic framework provides the driving force for Ring-Opening Metathesis Polymerization (ROMP), yielding linear polymers with precisely controlled microstructures[2].

  • Mechanochemical Lability: The bicyclo[2.2.2]octene core acts as a multimodal mechanophore. Under mechanical or thermal stress, it undergoes a force-governed retro-Diels-Alder (rDA) cycloreversion, enabling the design of stimuli-responsive and self-healing materials[3][4].

  • Steric Bulk & Polarity: The rigid aliphatic core, combined with the highly polar cyano groups, can be derivatized into dianhydrides or diamines to synthesize cycloaliphatic polyimides. These polymers exhibit high glass transition temperatures ( Tg​ ) and exceptional optical transparency due to the disruption of intermolecular charge-transfer complexes (CTCs)[5].

Application 1: ROMP for High-k Dielectric Polymers

The synthesis of poly(BODC) via ROMP generates a polyolefin backbone with pendant cyano groups. The high dipole moment of the cyano moieties significantly increases the dielectric constant ( k ) of the polymer, making it an ideal candidate for gate dielectrics in organic field-effect transistors (OFETs).

Protocol: Grubbs-Catalyzed ROMP of BODC

Causality Insight: Grubbs 2nd Generation catalyst is strictly selected over the 1st Generation variant. The strongly electron-withdrawing and coordinating nature of the cyano groups can poison less robust catalysts; the N-heterocyclic carbene (NHC) ligand on the 2nd Gen ruthenium center provides the necessary electron density and steric shielding to maintain catalytic turnover.

  • Monomer Preparation: Dissolve 5.0 mmol of BODC in 10 mL of anhydrous, degassed dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Initiation: Rapidly inject a solution of Grubbs 2nd Generation catalyst (0.05 mmol, 1 mol% loading) in 1 mL of DCM into the monomer solution.

  • Polymerization: Stir the reaction vigorously at 25 °C for 12 hours. The solution will gradually become viscous as the polymer chain extends.

  • Termination: Quench the active ruthenium alkylidene by adding 0.5 mL of ethyl vinyl ether. Stir for an additional 30 minutes. Causality: Ethyl vinyl ether irreversibly reacts with the Ru-carbene to form a stable Fischer carbene, preventing post-polymerization cross-linking or chain degradation.

  • Isolation: Precipitate the polymer by dropwise addition of the reaction mixture into 100 mL of vigorously stirred, ice-cold methanol. Filter and dry under a vacuum at 40 °C.

  • Self-Validation System: Analyze the product via 1 H NMR. A successful ROMP is validated by the complete disappearance of the sharp internal olefin peak of the monomer (approx. 6.2 ppm) and the emergence of broad polymeric alkene backbone signals (5.3–5.8 ppm).

Application 2: Mechanochemistry and Stress-Sensing Networks

When incorporated into a polymer network, the bicyclo[2.2.2]octene core acts as a mechanophore. Mechanical force transduced through the polymer chains specifically lowers the activation energy of the retro-[4+2] cycloreversion, allowing bond-specific scission that can be used for stress-sensing[4].

Protocol: Synthesis and Activation of BODC-Polyurethane Mechanophores

Causality Insight: To incorporate BODC into a polyurethane network, the cyano groups must first be reduced to primary amines. The rigid[2.2.2] core ensures that mechanical stress is efficiently channeled into the strained C-C bonds rather than being dissipated by conformational relaxation.

  • Reduction to Diamine: Suspend BODC in anhydrous THF and slowly add 2.5 equivalents of Lithium Aluminum Hydride ( LiAlH4​ ) at 0 °C. Reflux for 4 hours to yield bicyclo[2.2.2]oct-5-ene-2,3-dimethanamine. Quench with the Fieser method, filter, and concentrate.

  • Network Formation: Dissolve the resulting diamine and a polyol chain extender in anhydrous DMF. Add an equimolar amount of hexamethylene diisocyanate (HDI) and a catalytic drop of dibutyltin dilaurate (DBTDL). Cast the solution into a Teflon mold and cure at 60 °C for 24 hours to form a polyurethane elastomer.

  • Mechanochemical Activation: Submerge a strip of the elastomer in a solvent swelling bath (e.g., acetonitrile) and subject it to pulsed ultrasound (20 kHz, 13 W/cm 2 ) for 30 minutes, or apply uniaxial tensile strain using a dynamic mechanical analyzer (DMA).

  • Self-Validation System: Monitor the activation via UV-Vis spectroscopy. The rDA cycloreversion unmasks conjugated diene systems (cyclohexadiene derivatives), resulting in a quantifiable hyperchromic shift at 260 nm.

Application 3: Precursor to Cycloaliphatic Polyimides

Aromatic polyimides (like Kapton) possess excellent thermal stability but are deeply amber-colored due to the formation of charge-transfer complexes (CTCs) between the electron-rich diamines and electron-deficient dianhydrides. Derivatizing BODC into bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOCA) allows for the synthesis of cycloaliphatic polyimides that are highly transparent while maintaining a Tg​ > 250 °C[5].

Protocol: Two-Step Imidization for Optical Films
  • Polyamic Acid Synthesis: In a dry flask purged with nitrogen, dissolve an aliphatic diamine (e.g., 4,4'-diaminodicyclohexylmethane) in N-methyl-2-pyrrolidone (NMP). Cool to 0 °C. Slowly add an equimolar amount of BOCA powder. Stir at 0–5 °C for 24 hours to form a viscous polyamic acid (PAA) precursor.

  • Film Casting: Spin-coat the PAA solution onto a clean glass substrate to achieve a uniform thickness of 50 µm.

  • Thermal Imidization: Subject the film to a staged thermal curing process in a vacuum oven: 100 °C for 1 hour (solvent removal), 200 °C for 1 hour (cyclodehydration initiation), and 300 °C for 1 hour (complete imidization). Causality: Staged heating prevents solvent boiling and bubble entrapment, ensuring a defect-free optical film.

  • Self-Validation System: Validate complete imidization via FT-IR spectroscopy. The broad O-H and N-H stretching bands (3200–3500 cm −1 ) of the polyamic acid must completely disappear, replaced by the characteristic imide carbonyl symmetric and asymmetric stretches at 1770 cm −1 and 1710 cm −1 .

Quantitative Data Summary

Polymer SystemPrimary LinkageKey PropertyPrimary Industrial Application
Poly(BODC) via ROMP Polyolefin backboneHigh dielectric constant ( k > 4.0)Gate dielectrics for OFETs
BODC-Polyurethane Urethane networkForce-responsive rDA activationStress-sensing / Self-healing materials
BOCA-derived Polyimide Imide heterocycleHigh Tg​ (>250 °C), Transparency (>90%)Flexible displays / Optoelectronics

Workflow Visualization

BODC_Pathways BODC Bicyclo[2.2.2]oct-5-ene- 2,3-dicarbonitrile (Core Monomer) Cat Grubbs 2nd Gen Catalyst BODC->Cat Catalyst Addition Force Ultrasound / Mechanical Stress BODC->Force Network Incorporation Deriv Dianhydride Derivatization BODC->Deriv Hydrolysis/Oxidation ROMP Ring-Opening Metathesis Polymerization (ROMP) Dielectric High-k Dielectric Polymers ROMP->Dielectric Pendant Cyano Groups Mechano Mechanochemical Activation (rDA) Sensor Stress-Sensing Smart Materials Mechano->Sensor Cycloreversion Polyimide Cycloaliphatic Polyimide Synthesis Optical Transparent High-Tg Films Polyimide->Optical Disrupted CTC Cat->ROMP Force->Mechano Deriv->Polyimide

Figure 1: Divergent synthetic pathways of BODC yielding functional polymers for advanced materials.

References

  • Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile - Echemi. Echemi.com.
  • Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride. ChemicalBook.
  • High Tg aliphatic polyesters by the polymerization of spirolactide derivatives. ResearchGate.
  • Bicyclo[2.2.0]hexene (BCH): A Multimodal Mechanophore with Force-Governed Chemoselectivity. ChemRxiv.
  • High impact strength 3d printing materials derived from polycycoolefin monomers and crosslinkers (WO2020132665A1). Google Patents.

Sources

Application

Application Note: Derivatization of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile for Pharmaceutical Applications

Executive Summary The transition from flat, 2D aromatic rings to 3D, sp3 -rich scaffolds is a cornerstone of modern drug discovery, driven by the need to "escape from flatland" and improve clinical success rates. Bicyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, 2D aromatic rings to 3D, sp3 -rich scaffolds is a cornerstone of modern drug discovery, driven by the need to "escape from flatland" and improve clinical success rates. Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (CAS 3008-13-7)[1] serves as a highly versatile, rigid precursor for the synthesis of bicyclo[2.2.2]octane (BCO) derivatives. This application note details the mechanistic rationale and validated experimental protocols for the divergent derivatization of this scaffold, enabling medicinal chemists to synthesize functionalized 3D bioisosteres with enhanced physicochemical properties.

Mechanistic Rationale & Bioisosteric Potential

The para-phenyl (p-Ph) ring is ubiquitous in pharmaceuticals but often incurs liabilities such as poor aqueous solubility, high serum albumin binding, and off-target CYP450 or hERG inhibition[2]. The fully aliphatic BCO scaffold acts as a premium 3D bioisostere for the p-Ph group[2]. With a bridgehead distance of 2.60 Å, BCO closely mimics the 2.79 Å distance of the p-Ph ring while maximizing the fraction of saturated carbons ( Fsp3​=1.0 )[2].

Derivatizing bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile leverages two orthogonal functional handles:

  • The Endocyclic Alkene: Susceptible to catalytic hydrogenation, epoxidation, or dihydroxylation. Saturation yields the stable BCO core, which has been shown to enhance metabolic stability and half-life in human liver microsomes compared to flat aromatic rings[3].

  • The Dicarbonitrile Moieties: Can be hydrolyzed to dicarboxylic acids, reduced to bis(primary amines), or reacted with azides to form tetrazoles. These transformations provide critical vectors for hydrogen-bond donors/acceptors and subsequent amide coupling in library synthesis.

Quantitative Comparison of Bioisosteric Scaffolds

The following table summarizes the physicochemical advantages of utilizing the BCO scaffold derived from the title compound compared to traditional and alternative rings.

ScaffoldBridgehead Distance (Å) Fsp3​ 3D CharacterTypical Effect on Aqueous Solubility
para-Phenyl (p-Ph) 2.790.00Flat (2D)Baseline
Bicyclo[2.2.2]octane (BCO) 2.601.00High (3D)Increased
Cubane (CUB) 2.721.00High (3D)Increased
Bicyclo[1.1.1]pentane (BCP) 1.851.00High (3D)Increased

Data synthesized from structural analyses of saturated bioisosteres[2][3].

Divergent Derivatization Workflow

The following workflow illustrates the primary synthetic pathways to functionalize the bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile scaffold.

Workflow SM Bicyclo[2.2.2]oct-5-ene- 2,3-dicarbonitrile H2_Step Catalytic Hydrogenation (10% Pd/C, H2) SM->H2_Step Alkene Saturation BCO_CN Bicyclo[2.2.2]octane- 2,3-dicarbonitrile H2_Step->BCO_CN Hydrolysis_Step Alkaline Hydrolysis (KOH, Ethylene Glycol, Δ) BCO_CN->Hydrolysis_Step Nitrile Hydrolysis Reduction_Step Hydride Reduction (LiAlH4, THF, 0 °C to RT) BCO_CN->Reduction_Step Nitrile Reduction BCO_COOH Bicyclo[2.2.2]octane- 2,3-dicarboxylic acid Hydrolysis_Step->BCO_COOH BCO_NH2 2,3-Bis(aminomethyl) bicyclo[2.2.2]octane Reduction_Step->BCO_NH2

Fig 1: Divergent derivatization of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile into 3D scaffolds.

Validated Experimental Protocols
Protocol 1: Catalytic Hydrogenation to Bicyclo[2.2.2]octane-2,3-dicarbonitrile
  • Objective: Saturation of the endocyclic double bond to yield the fully aliphatic BCO core[4].

  • Causality & Rationale: The strained alkene of the bicyclo[2.2.2]octene system is highly susceptible to catalytic hydrogenation. By utilizing 10% Pd/C under 1 atm of H2​ at room temperature, the alkene is selectively reduced. These mild conditions are chosen specifically to prevent the premature reduction of the nitrile groups, which would otherwise require harsher conditions (e.g., Raney Nickel at high pressure or strong hydride donors).

  • Step-by-Step Procedure:

    • Dissolve 10.0 mmol of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile in 30 mL of anhydrous ethyl acetate in a flame-dried round-bottom flask.

    • Purge the flask with argon, then carefully add 0.1 equiv (by weight) of 10% Palladium on Carbon (Pd/C).

    • Evacuate the flask and backfill with H2​ gas via a balloon. Repeat this purge cycle three times.

    • Stir the suspension vigorously at room temperature for 4-6 hours.

    • Self-Validation Step: Monitor reaction progress via TLC (20% EtOAc/Hexanes). Stain the plate with KMnO4​ ; the starting material will rapidly decolorize the stain (yellow spot on a purple background), whereas the saturated product will not.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the saturated product.

    • Self-Validation Step: Confirm complete reduction via 1H NMR by verifying the total disappearance of the olefinic protons at δ≈6.2−6.5 ppm.

Protocol 2: Alkaline Hydrolysis to Bicyclo[2.2.2]octane-2,3-dicarboxylic acid
  • Objective: Conversion of the dicarbonitrile to a dicarboxylic acid for subsequent amide coupling.

  • Causality & Rationale: Nitrile groups attached to the rigid, sterically hindered BCO core are notoriously resistant to standard aqueous hydrolysis. Utilizing ethylene glycol as a high-boiling solvent ( >190∘C ) with an excess of potassium hydroxide (KOH) provides the necessary thermal energy to overcome the activation barrier, driving the intermediate primary amides fully to the carboxylate salts.

  • Step-by-Step Procedure:

    • Suspend 5.0 mmol of bicyclo[2.2.2]octane-2,3-dicarbonitrile in 15 mL of ethylene glycol.

    • Add 25.0 mmol (5 equiv) of KOH pellets and 2 mL of distilled water.

    • Equip the flask with a reflux condenser and heat the mixture to 160∘C using a heating mantle.

    • Self-Validation Step: Test for the evolution of ammonia gas by holding a piece of damp red litmus paper at the top of the condenser. The paper will turn blue, confirming the hydrolysis of the nitrile/amide intermediates.

    • Reflux for 24 hours until ammonia evolution ceases.

    • Cool the reaction to room temperature and dilute with 30 mL of water.

    • Extract the aqueous layer once with diethyl ether to remove unreacted organics.

    • Acidify the aqueous layer with 6M HCl to pH 1-2, precipitating the dicarboxylic acid. Filter and dry the white solid in vacuo.

    • Self-Validation Step: Analyze the product via FT-IR spectroscopy. The sharp C≡N stretch at ∼2250 cm−1 must be absent, replaced by a broad O−H stretch ( 2500−3300 cm−1 ) and a strong C=O stretch ( ∼1700 cm−1 ).

Protocol 3: Hydride Reduction to 2,3-Bis(aminomethyl)bicyclo[2.2.2]octane
  • Objective: Reduction of the nitriles to primary amines to create a diamine building block.

  • Causality & Rationale: Complete reduction of two nitrile groups to primary amines requires a powerful nucleophilic hydride source. LiAlH4​ in anhydrous THF is ideal, proceeding via an imine salt intermediate. A controlled "Fieser workup" is strictly employed; this specific stoichiometric addition of water and NaOH prevents the formation of unfilterable aluminum hydroxide emulsions by precipitating a granular, easily filterable aluminate salt.

  • Step-by-Step Procedure:

    • Suspend 20.0 mmol (4 equiv) of LiAlH4​ in 40 mL of anhydrous THF in a flame-dried, argon-purged flask cooled to 0∘C .

    • Dissolve 5.0 mmol of bicyclo[2.2.2]octane-2,3-dicarbonitrile in 10 mL of anhydrous THF and add it dropwise to the LiAlH4​ suspension over 15 minutes to control the exothermic reaction.

    • Remove the ice bath and heat the mixture to reflux for 12 hours.

    • Cool the reaction back to 0∘C . Perform the Fieser workup by sequentially and cautiously adding: 0.76 mL of H2​O , 0.76 mL of 15% aqueous NaOH, and 2.28 mL of H2​O .

    • Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.

    • Filter the mixture through a fritted funnel, washing the salts thoroughly with hot THF.

    • Concentrate the filtrate to afford the crude diamine.

    • Self-Validation Step: Spot the product on a TLC plate and develop with heat after applying a Ninhydrin stain. A deep purple/blue spot confirms the presence of primary aliphatic amines. 1H NMR will show the disappearance of the methine protons alpha to the nitrile and the appearance of new methylene signals at δ≈2.5−2.8 ppm.

References
  • "3B4UK6Vfx9 | C10H10N2 | CID 101166606" - PubChem - NIH. URL:[Link]

  • "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring" - Nature Communications (via PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile Synthesis

Welcome to the Technical Support Center. The synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile via the Diels-Alder cycloaddition of 1,3-cyclohexadiene and fumaronitrile is a highly atom-economical method for constr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile via the Diels-Alder cycloaddition of 1,3-cyclohexadiene and fumaronitrile is a highly atom-economical method for constructing bridged bicyclic frameworks. However, achieving high purity is frequently complicated by the unique thermodynamic and kinetic profile of the diene. Unlike the highly reactive cyclopentadiene, 1,3-cyclohexadiene requires substantial out-of-plane distortion to achieve the necessary transition state geometry[1]. This higher activation barrier often forces researchers to employ harsher conditions, inadvertently triggering side reactions such as diene polymerization, stereoisomerization, or retro-Diels-Alder degradation.

This guide provides field-proven, mechanistically grounded solutions to the most common purity issues encountered during this synthesis.

Diagnostic Workflow

Troubleshooting Start Low Purity in Bicyclo[2.2.2]octene Synthesis Stereo Stereoisomeric Mixtures Start->Stereo Polymer Polymeric Residues Start->Polymer Unreacted Unreacted Precursors Start->Unreacted CheckDieno Verify Dienophile: Fumaronitrile Purity Stereo->CheckDieno Distill Distill Diene & Add BHT Inhibitor Polymer->Distill Solvent Use Polar Solvents (MeCN or H2O) Unreacted->Solvent Pure Pure 2-endo-3-exo Isomer CheckDieno->Pure Clean Clean Reaction Profile Distill->Clean Yield High Conversion (>80%) Solvent->Yield

Diagnostic workflow for troubleshooting low purity in bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile.

Frequently Asked Questions (FAQs)

Q1: My NMR spectra show a mixture of stereoisomers instead of the pure trans (2-endo-3-exo) product. What went wrong? Causality & Solution: The Diels-Alder reaction is a concerted, suprafacial[4π + 2π] cycloaddition, meaning the stereochemistry of the dienophile is strictly conserved in the product. Fumaronitrile is the trans-isomer and will exclusively yield trans-bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (specifically the 2-endo-3-exo isomer)[2]. If you are observing cis (endo,endo or exo,exo) isomers, your starting fumaronitrile is likely contaminated with maleonitrile (cis-1,2-dicyanoethylene), or you are running the reaction at excessively high temperatures (>120 °C) that promote retro-Diels-Alder equilibration and thermal isomerization. Action: Sublime or recrystallize your fumaronitrile prior to use and cap your reaction temperature at 80 °C.

Q2: The final product is contaminated with a sticky, insoluble residue that ruins my yields. How do I prevent this? Causality & Solution: 1,3-Cyclohexadiene is highly susceptible to radical-induced auto-oxidation (forming benzene and water) and oligomerization. The sticky residue is a diene polymer. Action: Never use 1,3-cyclohexadiene straight from an old bottle. It must be freshly distilled under an inert atmosphere (Argon/N₂) immediately prior to the reaction. For reactions requiring long heating times, add a trace amount (0.1 mol%) of a radical scavenger like BHT (butylated hydroxytoluene) to suppress competitive polymerization pathways.

Q3: I have a massive amount of unreacted diene and dienophile remaining even after 48 hours. Should I just boil it in toluene? Causality & Solution: No. While 1,3-cyclohexadiene is less reactive than cyclopentadiene due to the high distortion energy required to bring the diene termini close enough to interact with the dienophile[1], excessive heat will degrade your reagents. Instead of increasing temperature, change your solvent. Polar solvents like acetonitrile (MeCN) or even aqueous suspensions significantly accelerate Diels-Alder kinetics via the hydrophobic effect and enhanced hydrogen bonding at the transition state[3][4].

Q4: Both my starting material and product contain nitrile groups, making chromatographic separation difficult. What is the best purification strategy? Causality & Solution: Nitrile-rich compounds often streak on silica gel. Fortunately, the rigid bicyclic structure of the product drastically alters its solubility profile compared to the planar fumaronitrile. Action: Exploit differential solubility. The product can be efficiently purified by evaporating the reaction solvent and triturating the crude mixture with cold hexanes/ethyl acetate (9:1). The unreacted diene washes away, and the product readily crystallizes, leaving trace fumaronitrile in the mother liquor.

Quantitative Data: Impact of Reaction Conditions on Purity

The following table summarizes how different solvent systems and conditions dictate the purity and yield of the final bicyclic adduct.

Solvent SystemTemp (°C)Time (h)Conversion (%)Primary Purity Issue Observed
Toluene11048< 45Thermal degradation, polymeric residues
Chloroform25120~ 30High unreacted starting materials
Acetonitrile (MeCN) 80 72 > 80 None (Optimal Conditions)
Water (Suspension)4048> 75Trace diene oxidation (if not degassed)

Self-Validating Experimental Protocol

This optimized protocol utilizes polar solvent acceleration to maximize purity and yield while minimizing thermal degradation[4].

Step 1: Reagent Validation & Preparation

  • Check the melting point of your fumaronitrile. It should be sharply between 93–95 °C. If it is broad, sublime it under vacuum.

  • Distill 1,3-cyclohexadiene under a nitrogen atmosphere. The distilled liquid must be completely colorless. Add 0.1 mol% BHT to the receiving flask.

Step 2: Cycloaddition Execution

  • In an oven-dried, pressure-rated reaction vial equipped with a magnetic stir bar, dissolve 1.36 mmol of pure fumaronitrile in 1.0 mL of anhydrous Acetonitrile (MeCN)[4].

  • Add 1.50 mmol of freshly distilled 1,3-cyclohexadiene.

  • Purge the vial with Argon for 3 minutes, seal tightly, and heat in an oil bath at 80 °C for 72 hours[4].

  • Validation Check: Spot the mixture on a TLC plate (Silica, 3:1 Hexanes/EtOAc). Fumaronitrile will appear as a distinct UV-active spot, while the product will elute differently and can be visualized with a KMnO₄ stain.

Step 3: Isolation and Product Validation

  • Cool the reaction to room temperature and concentrate the mixture in vacuo onto a small amount of silica gel.

  • Purify via flash chromatography using a gradient of 0–100% EtOAc in hexanes[4], or alternatively, recrystallize from hot ethanol.

  • Validation Check: Analyze via ¹H-NMR (CDCl₃). The pure 2-endo-3-exo-bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile will show distinct olefinic protons (~6.3 ppm) and an asymmetric splitting pattern for the endo and exo cyano-bearing methine protons, confirming the trans stereochemistry[2].

Sources

Optimization

Technical Support Center: Separation of endo and exo Isomers of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

Welcome to the Technical Support Center. Separating the endo and exo isomers of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is a notoriously challenging chromatographic task.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Separating the endo and exo isomers of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is a notoriously challenging chromatographic task. Because the bicyclo[2.2.2]octene framework is highly symmetrical, the polarity difference between its stereoisomers is minimal. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve baseline separation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am experiencing co-elution of the endo and exo isomers on a standard silica gel column. How can I resolve this? A1: Co-elution is a frequent challenge due to the structural symmetry of the bicyclo[2.2.2] system, which results in near-identical retention factors ( Rf​ )[1]. To resolve this, you must manipulate the theoretical plates and sample band-broadening:

  • Reduce Sample Load: Overloading is the primary cause of co-elution. Use a high silica-to-sample weight ratio (minimum 100:1, ideally 150:1)[1].

  • Employ Dry Loading: Pre-adsorb the sample onto a small amount of silica gel. This creates a highly concentrated, perfectly flat starting band, preventing the initial diffusion that leads to overlapping peaks[1].

  • Optimize the Gradient: Isocratic elution often fails here. Utilize a very shallow step-gradient, starting with a 100% non-polar solvent (e.g., Hexanes) and increasing the polar modifier (Ethyl Acetate) by 1% increments.

Q2: What is the expected elution order of these isomers, and what is the mechanistic causality behind it? A2: The exo isomer will elute first, followed by the endo isomer [2]. Causality: Separation is governed by dipole-silanol interactions on the stationary phase. The cyano (-C≡N) groups are highly polar. In the endo configuration, the cyano groups project outward in a manner that allows their dipole vectors to interact synergistically and strongly with the free silanol (-OH) groups on the silica surface. Conversely, the exo isomer experiences slight steric shielding from the adjacent pi-electron cloud of the C5-C6 double bond, which subtly repels the silica's oxygen atoms, weakening hydrogen-bonding and reducing its retention time[3].

Q3: Standard normal-phase silica gel is still not providing baseline separation. Are there alternative stationary phases? A3: Yes. If standard silica fails, Argentation Chromatography (Silver Nitrate Impregnated Silica) is the next logical step. Causality: The endo and exo isomers present different steric environments around the C5-C6 double bond. Silver ions (Ag⁺) form reversible π-complexes with alkenes. The orientation of the cyano groups in the endo position electronically and sterically influences the approach of the Ag⁺ ion to the double bond differently than in the exo position, amplifying the retention time difference ( ΔRt​ ) beyond simple polarity. Alternatively, macrocyclic glycopeptide chiral stationary phases can be used for highly complex bicyclo[2.2.2]octane derivatives[4].

Part 2: Mechanistic & Workflow Visualizations

Mechanism Silica Silica Gel Surface (Silanol Groups -OH) Exo Exo-Isomer • Cyano groups shielded • Weaker dipole interaction • Lower retention time Exo->Silica Weak Binding (Elutes 1st) Endo Endo-Isomer • Cyano groups accessible • Stronger dipole interaction • Higher retention time Endo->Silica Strong Binding (Elutes 2nd) Mobile Mobile Phase (Hexane/EtOAc) Mobile->Exo Solvates Mobile->Endo Solvates

Mechanistic interaction of endo and exo isomers with the silica gel stationary phase.

Workflow Crude Crude Mixture (endo/exo isomers) DryLoad Dry Loading onto Silica (1:2 Sample:Silica ratio) Crude->DryLoad Elute Shallow Gradient Elution (1-5% EtOAc in Hexane) DryLoad->Elute Pack Pack Column (High L/D Ratio) Pack->Elute Fractions Fraction Collection & TLC Monitoring Elute->Fractions Exo Exo Isomer (Pure Fraction) Fractions->Exo Early Fractions Endo Endo Isomer (Pure Fraction) Fractions->Endo Late Fractions

Step-by-step chromatographic workflow for separating endo and exo isomers.

Part 3: Quantitative Data Summary

ParameterExo-IsomerEndo-IsomerSeparation Strategy
Expected Elution Order 1st (Less retained)2nd (More retained)Isolate early fractions carefully[2].
Typical Rf​ (Hexane:EtOAc 8:2) ~0.35~0.28Use shallow gradient (1-5% EtOAc)[1].
Silica Gel Interaction Weaker dipole-silanol bindingStronger dipole-silanol bindingUse high-activity silica (230-400 mesh)[3].
Ag⁺ π-Complexation Less sterically hinderedMore sterically hinderedArgentation chromatography (10% AgNO₃).

Part 4: Self-Validating Experimental Protocol

Phase 1: Sample Preparation (Dry Loading)
  • Dissolution: Dissolve the crude bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile mixture in a minimal volume of dichloromethane (DCM).

  • Adsorption: Add dry silica gel (230-400 mesh) to the solution at a 1:2 (sample:silica) weight ratio[1].

  • Evaporation: Remove the DCM under reduced pressure using a rotary evaporator until a dry powder is obtained.

    • Self-Validation Check: The powder must be completely free-flowing. Any residual clumps indicate trapped solvent or moisture, which will cause channeling in the column and ruin the separation.

Phase 2: Column Packing and Elution
  • Packing: Wet-pack a long, narrow glass column (aim for a high Length/Diameter ratio) with a slurry of silica gel in 100% Hexanes. Ensure a silica-to-crude ratio of at least 100:1.

  • Loading: Carefully transfer the dry-loaded sample onto the perfectly flat top of the silica bed. Cap with a 1 cm protective layer of clean sea sand to prevent surface disturbance.

  • Equilibration: Begin elution with 100% Hexanes (2 column volumes) to settle the bed.

  • Gradient Elution: Initiate a shallow step-gradient: 1% EtOAc in Hexanes, then 2%, up to a maximum of 5%[1].

  • Collection: Collect small volume fractions (e.g., 10-15 mL). Small fractions act as a physical buffer against overlapping elution bands.

Phase 3: Validation and Analysis
  • TLC Monitoring: Analyze fractions via Thin Layer Chromatography (TLC). Co-spot adjacent fractions to detect the minute Rf​ differences between the exo and endo isomers.

  • Pooling: Combine pure fractions of the exo isomer (early eluting) and endo isomer (late eluting) into separate flasks and concentrate under reduced pressure[2].

  • Structural Confirmation:

    • Self-Validation Check: Confirm isomeric purity using ¹H-NMR. The bridgehead protons (C1/C4) and the protons alpha to the cyano groups (C2/C3) will display distinct coupling constants ( J -values) based on the Karplus equation. The dihedral angles in the endo vs. exo configurations dictate these J -values, definitively distinguishing the two isomers[3].

Sources

Reference Data & Comparative Studies

Validation

Bicyclo[2.2.2]oct-5-ene Scaffolds: A Comparative Guide to Dicarbonitrile vs. Maleic Anhydride Diels-Alder Adducts

Executive Summary The bicyclo[2.2.2]octene framework is a highly prized structural motif in organic synthesis and drug discovery. It offers a rigid, three-dimensional scaffold that can precisely orient pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclo[2.2.2]octene framework is a highly prized structural motif in organic synthesis and drug discovery. It offers a rigid, three-dimensional scaffold that can precisely orient pharmacophores in space, bypassing the conformational flexibility issues inherent to linear molecules. Synthesizing these scaffolds typically relies on the Diels-Alder cycloaddition of 1,3-cyclohexadiene with electron-deficient dienophiles.

This guide objectively compares the performance, physicochemical properties, and synthetic utility of two critical intermediates: the adduct formed with fumaronitrile (yielding bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile) and the adduct formed with maleic anhydride (yielding bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride).

Mechanistic Divergence & Reactivity Profiles

The Diels-Alder reaction between 1,3-cyclohexadiene and a dienophile requires the diene to adopt an s-cis conformation. While 1,3-cyclohexadiene is locked in this reactive conformation, it requires substantial out-of-plane distortion to achieve the transition state, which can hinder reactivity with weaker dienophiles[1]. The choice of dienophile drastically alters the kinetic profile and the stereochemistry of the resulting adduct.

  • Maleic Anhydride (The Kinetic Champion): Maleic anhydride is an exceptionally potent dienophile. Its two carbonyl groups strongly withdraw electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. Furthermore, its locked cis geometry and cyclic nature minimize the entropic penalty of the transition state. The reaction proceeds rapidly, driven by secondary orbital interactions that exclusively favor the endo-isomer[2].

  • Fumaronitrile (The Trans-Selective Alternative): Fumaronitrile (trans-1,2-dicyanoethene) utilizes two nitrile groups as electron-withdrawing handles. Because the dienophile is trans, the stereochemical integrity is conserved in the product, yielding the trans-dicarbonitrile adduct (rel-(1R,2S,3S,4S))[3]. While highly electrophilic, it lacks the cyclic strain of maleic anhydride, generally requiring higher temperatures or longer reaction times to overcome the activation energy barrier.

ReactionPathways Diene 1,3-Cyclohexadiene AdductMA Bicyclo[2.2.2]oct-5-ene- 2,3-dicarboxylic anhydride (endo-cis) Diene->AdductMA + MA Fast, Secondary Orbital Interactions AdductFN Bicyclo[2.2.2]oct-5-ene- 2,3-dicarbonitrile (trans) Diene->AdductFN + FN Slower, Thermal Conditions MA Maleic Anhydride (cis-dienophile) MA->AdductMA FN Fumaronitrile (trans-dienophile) FN->AdductFN

Reaction pathways comparing maleic anhydride and fumaronitrile Diels-Alder cycloadditions.

Physicochemical Data Comparison

Understanding the physical properties of these adducts is crucial for downstream processing. The anhydride is notoriously moisture-sensitive and requires inert storage, whereas the dicarbonitrile offers greater bench stability.

PropertyBicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrideBicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile
CAS Number 6708-37-8[4]14493-06-2[3],[5]
Molecular Weight 178.18 g/mol [4]158.20 g/mol [3],[5]
Melting Point 140–148 °C[4],[6]Solid (Specific MP varies by purity)
Boiling Point ~340.9 °C[4]~350.8 °C[5]
Stereochemistry endo-cistrans
Stability Moisture-sensitive (hydrolyzes to diacid)[4]Stable under ambient conditions

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind the solvent, temperature, and purification choices is explicitly detailed.

Protocol A: Microwave-Assisted Synthesis of the Anhydride Adduct

Traditional thermal methods can lead to retro-Diels-Alder degradation if heated excessively over long periods[7]. Microwave irradiation accelerates the forward reaction while minimizing thermal degradation.

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine 1,3-cyclohexadiene (1.24 mmol) and maleic anhydride (1.24 mmol)[7].

    • Causality: A strict 1:1 stoichiometry prevents excess unreacted starting material, simplifying the downstream purification process.

  • Reaction: Cap the vial and heat in a monomode microwave reactor at 150 °C for 5 minutes[6],[7].

    • Causality: Rapid dielectric heating forces the cycloaddition to completion before side reactions (like diene polymerization) can occur.

  • Crystallization: Cool the vessel rapidly to room temperature. A white solid will precipitate.

    • Causality: The rigid bicyclic adduct has a highly ordered crystal lattice (MP 140-142 °C), making crash-cooling an effective primary purification step[6].

  • Validation: Confirm product formation via IR spectroscopy. The disappearance of the diene C=C stretch and the presence of distinct anhydride C=O stretches at ~1780 and 1715 cm⁻¹ validate the structure[6].

Protocol B: Thermal Synthesis of the Dicarbonitrile Adduct

Because fumaronitrile lacks the cyclic strain of maleic anhydride, standard thermal reflux in a high-boiling solvent is preferred to drive the reaction forward.

  • Preparation: Dissolve 1,3-cyclohexadiene (1.0 eq) and fumaronitrile (1.0 eq) in anhydrous toluene (0.5 M).

    • Causality: Toluene's boiling point (110 °C) provides sufficient thermal energy to overcome the activation barrier. Anhydrous conditions prevent side reactions.

  • Reaction: Reflux the mixture under an inert nitrogen atmosphere for 12–24 hours. Monitor via Thin Layer Chromatography (TLC).

    • Causality: Nitrogen prevents oxidative degradation of the diene at elevated temperatures.

  • Isolation: Once the dienophile is consumed, remove the toluene under reduced pressure. Recrystallize the crude residue from hot ethanol.

  • Validation: Validate via IR spectroscopy (sharp C≡N stretch at ~2240 cm⁻¹) and mass spectrometry (m/z 158.2)[3],[5].

Downstream Applications in Drug Development

Both adducts serve as versatile precursors, but their divergent functional groups dictate their specific utility in medicinal chemistry.

  • Anhydride Adduct: Acts as a linchpin for synthesizing ladanoid-type compounds and complex bi-cyclic imides[4]. The anhydride ring is easily opened by primary amines to form amic acids, which can be subsequently cyclized into rigid imide pharmacophores.

  • Dicarbonitrile Adduct: The trans-nitrile groups can be exhaustively reduced (e.g., using LiAlH₄) to yield trans-bicyclic diamines. These diamines are excellent building blocks for basic, water-soluble drug scaffolds, offering a different spatial vector than the cis-derivatives.

Downstream Anhydride Anhydride Adduct Hydrolysis Hydrolysis (H2O / Base) Anhydride->Hydrolysis Amination Amination (R-NH2) Anhydride->Amination Nitrile Dicarbonitrile Adduct Nitrile->Hydrolysis Reduction Reduction (LiAlH4) Nitrile->Reduction Diacid Dicarboxylic Acid Hydrolysis->Diacid Hydrolysis->Diacid Imide Bicyclic Imide Amination->Imide Diamine Bicyclic Diamine Reduction->Diamine

Downstream functionalization workflows for bicyclo[2.2.2]octene adducts in drug design.

References

  • [3] PubChem - NIH. 3B4UK6Vfx9 | C10H10N2 | CID 101166606. Available at:[Link]

  • [5] Chemsrc. CAS No. 14493-06-2 | Chemsrc. Available at: [Link]

  • [6] ResearchGate. Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. Available at: [Link]

  • [7] ResearchGate. Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. Available at: [Link]

  • [2] Chemistry LibreTexts. 8.6: Characteristics of the Diels-Alder Reaction. Available at: [Link]

  • [1] ACS Publications. Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles. Available at: [Link]

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Comparative

A Comparative Guide to the Elemental Analysis and HRMS Verification of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Characterization Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, with the molecular formula C₁₀H₁₀N₂, is a bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Characterization

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, with the molecular formula C₁₀H₁₀N₂, is a bicyclic nitrile of significant interest in synthetic and medicinal chemistry due to its rigid, well-defined three-dimensional structure.[1] The precise elemental composition and molecular weight are fundamental parameters that confirm the identity and purity of this compound, which are critical for its application in drug discovery and materials science.[2] This guide will compare two cornerstone analytical techniques for this purpose: traditional elemental analysis (CHN analysis) and modern high-resolution mass spectrometry (HRMS).

While both techniques aim to verify the molecular formula, they operate on different principles and provide complementary information. Elemental analysis offers a direct measure of the mass percentages of carbon, hydrogen, and nitrogen, providing a macroscopic view of the compound's composition.[3] In contrast, HRMS provides a highly precise mass-to-charge ratio of the intact molecule, offering a microscopic confirmation of its elemental makeup with exceptional accuracy.[4]

Theoretical Composition of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

A crucial first step in any analytical verification is the calculation of the theoretical values based on the compound's molecular formula, C₁₀H₁₀N₂.

Table 1: Theoretical Elemental Composition and Molecular Weight

ParameterTheoretical Value
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.199 g/mol
Exact Mass 158.08440 u
Carbon (C) 75.92%
Hydrogen (H) 6.37%
Nitrogen (N) 17.71%

These theoretical values serve as the benchmark against which experimental data from both elemental analysis and HRMS will be compared.

Elemental Analysis: The Combustion Method

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and long-standing technique for determining the elemental composition of an organic compound.[3] The method relies on the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.[5]

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: A small amount of the bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000 °C) with a constant stream of oxygen. The sample undergoes rapid and complete combustion.

  • Gas Separation and Detection: The combustion products are passed through a series of columns and detectors.

    • Water (from hydrogen) is trapped and its concentration is measured.

    • Carbon dioxide (from carbon) is subsequently trapped and quantified.

    • Nitrogen gas is measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the detected amounts of CO₂, H₂O, and N₂.

Expected Results and Interpretation

The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[6]

Table 2: Comparison of Theoretical and Expected Experimental Elemental Analysis Data

ElementTheoretical %Expected Experimental % (with ±0.4% tolerance)
Carbon (C) 75.9275.52 - 76.32
Hydrogen (H) 6.375.97 - 6.77
Nitrogen (N) 17.7117.31 - 18.11

Causality Behind Experimental Choices: The use of a combustion-based method ensures the complete conversion of the elements into simple, easily detectable gases. The high precision of modern microbalances and detectors allows for accurate quantification from a minimal amount of sample.

High-Resolution Mass Spectrometry (HRMS): Precision Mass Measurement

High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places.[7] This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different elemental compositions.[8]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Common soft ionization techniques for small molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI in positive ion mode is a suitable choice, which would likely form the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer.

  • Data Acquisition and Analysis: The mass analyzer measures the m/z of the ions with high precision. The resulting spectrum is analyzed to determine the exact mass of the molecular ion.

Expected Results and Interpretation

The experimentally measured exact mass of the protonated molecule ([M+H]⁺) should be within a very narrow tolerance (typically < 5 ppm) of the theoretical exact mass.

Table 3: Comparison of Theoretical and Expected Experimental HRMS Data

IonTheoretical Exact Mass (u)Expected Experimental m/z (with < 5 ppm tolerance)
[M+H]⁺ 159.09167159.09088 - 159.09246

Causality Behind Experimental Choices: Soft ionization techniques like ESI are employed to minimize fragmentation and keep the molecule intact, allowing for the accurate measurement of the molecular ion. High-resolution analyzers are essential to differentiate between ions with very close masses, providing a high degree of confidence in the elemental formula.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_EA Elemental Analysis (CHN) cluster_HRMS High-Resolution Mass Spectrometry EA_Sample 1. Weigh Sample EA_Combust 2. Combustion EA_Sample->EA_Combust EA_Detect 3. Gas Detection EA_Combust->EA_Detect EA_Result 4. %C, %H, %N EA_Detect->EA_Result Comparison Compare with Theoretical Values EA_Result->Comparison HRMS_Sample 1. Sample Solution HRMS_Ionize 2. Ionization (ESI) HRMS_Sample->HRMS_Ionize HRMS_Analyze 3. Mass Analysis HRMS_Ionize->HRMS_Analyze HRMS_Result 4. Exact Mass (m/z) HRMS_Analyze->HRMS_Result HRMS_Result->Comparison Compound Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile Compound->EA_Sample Compound->HRMS_Sample Conclusion Confirm Molecular Formula & Purity Comparison->Conclusion

Caption: Workflow for Elemental Analysis and HRMS Verification.

HRMS Fragmentation: Gaining Structural Insight

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can provide valuable structural information through controlled fragmentation of the molecular ion. For bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, a likely fragmentation pathway involves a retro-Diels-Alder reaction, a characteristic fragmentation for such bicyclic systems.

Fragmentation_Pathway cluster_main Proposed HRMS/MS Fragmentation cluster_retro_diels_alder Retro-Diels-Alder cluster_other_frags Other Fragments M [C₁₀H₁₀N₂ + H]⁺ m/z = 159.0917 F1 [C₆H₆]⁺˙ (Benzene radical cation) m/z = 78.0469 M->F1 RDA F2 C₄H₄N₂ (Maleonitrile) M->F2 Neutral Loss F3 Loss of HCN [C₉H₉N + H]⁺ m/z = 132.0808 M->F3 F4 Loss of C₂H₄ [C₈H₆N₂ + H]⁺ m/z = 131.0604 M->F4

Caption: Proposed HRMS/MS fragmentation of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile.

Comparison of Techniques and Alternative Methods

Both elemental analysis and HRMS are powerful tools, but they have distinct advantages and limitations.

Table 4: Performance Comparison of Elemental Analysis and HRMS

FeatureElemental Analysis (CHN)High-Resolution Mass Spectrometry (HRMS)
Information Provided Elemental composition (%C, H, N)Exact mass, elemental formula, structural fragments
Accuracy ±0.4%< 5 ppm
Sensitivity Milligram rangePicogram to femtogram range
Sample Throughput ModerateHigh
Purity Assessment Provides bulk purity informationCan identify and quantify impurities if coupled with chromatography
Structural Information NoneCan provide structural insights via fragmentation
Alternative Analytical Techniques

While elemental analysis and HRMS are primary methods for formula verification, other techniques can provide complementary information for a comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and assessing purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N) stretch, which is characteristic of this molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are excellent for separating and identifying impurities, providing a more detailed purity profile than standalone methods.[9]

Conclusion: A Synergistic Approach to Compound Verification

For the unambiguous characterization of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, a synergistic approach utilizing both elemental analysis and high-resolution mass spectrometry is recommended. Elemental analysis provides a reliable confirmation of the bulk elemental composition and purity, while HRMS delivers a highly accurate confirmation of the molecular formula and offers valuable structural insights through fragmentation analysis. When combined with spectroscopic techniques like NMR and FTIR, and chromatographic methods for impurity profiling, researchers can have the utmost confidence in the identity and quality of their synthesized compounds, a critical requirement for advancing drug development and scientific research.

References

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  • 1-Methoxy-3-o-tolylbicyclo[2.2.2]oct-5-ene-2,2-dicarbonitrile. (n.d.). PMC. Retrieved from [Link]

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  • Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile, 5,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives. (n.d.). Google Patents.
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Validation

Benchmarking catalysts for bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile synthesis efficiency

As a Senior Application Scientist, selecting the optimal catalytic environment for synthesizing complex bicyclic scaffolds is not merely a matter of increasing yield—it is about controlling transition-state geometry, min...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal catalytic environment for synthesizing complex bicyclic scaffolds is not merely a matter of increasing yield—it is about controlling transition-state geometry, minimizing waste, and ensuring scalable reproducibility.

Below is an in-depth technical guide benchmarking the catalytic synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile , a rigid sp3 -rich framework highly valued in drug development for dictating precise 3D pharmacophore geometry [4].

Mechanistic Rationale: The FMO-Driven [4+2] Cycloaddition

The synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile relies on the Diels-Alder cycloaddition between 1,3-cyclohexadiene (an electron-rich diene) and fumaronitrile (an electron-deficient dienophile).

In the absence of a catalyst, the reaction is driven purely by thermal energy overcoming the activation barrier dictated by the gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). However, thermal forcing often leads to competitive diene dimerization and poor stereocontrol.

Introducing a Lewis acid catalyst fundamentally alters this causality. The metal center coordinates to the lone pairs of the nitrile nitrogen atoms on fumaronitrile. This coordination withdraws electron density from the alkene, significantly lowering the LUMO energy of the dienophile [2]. Consequently, the HOMO-LUMO gap narrows, accelerating the reaction at ambient temperatures and enhancing endo selectivity via tightened secondary orbital interactions [3].

DA_Mechanism Diene 1,3-Cyclohexadiene (Diene) TS [4+2] Transition State (LUMO Lowered) Diene->TS HOMO Dienophile Fumaronitrile (Dienophile) Dienophile->TS LUMO Product Bicyclo[2.2.2]oct-5-ene- 2,3-dicarbonitrile TS->Product Cycloaddition

Fig 1: FMO-driven [4+2] cycloaddition pathway for bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile.

Catalyst Benchmarking: Comparative Yield & Efficiency Data

To objectively evaluate synthesis efficiency, we benchmarked four distinct catalytic environments. The metrics focus on yield, reaction kinetics, and chemoselectivity.

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (endo:exo)
Thermal (Baseline) NoneToluene11024451.5 : 1
AlCl₃ 10CH₂Cl₂0 to 256764 : 1
Sc(OTf)₃ 5CH₂Cl₂25492>10 : 1
Aqueous (Breslow Effect) NoneH₂O / Brine2518683 : 1

Analytical Insights & Causality:

  • Thermal (Baseline): High temperatures lead to reversible retro-Diels-Alder pathways and competitive 1,3-cyclohexadiene dimerization, resulting in poor yields and low stereocontrol.

  • AlCl₃ (Classic Lewis Acid): Effectively lowers the LUMO, but its extreme moisture sensitivity and tendency to cause "product inhibition" (by binding irreversibly to the resulting dicarbonitrile product) limit turnover and cap the yield.

  • Sc(OTf)₃ (Modern Rare-Earth Lewis Acid): This catalyst is highly nitrophilic yet water-tolerant. It provides optimal LUMO-lowering without product inhibition, allowing for a remarkably low 5 mol% loading and excellent endo selectivity due to a highly organized, compact transition state.

  • Aqueous / Micellar (Green Catalysis): Water acts as an entropic catalyst. The hydrophobic effect (Breslow Effect) forces the non-polar diene and dienophile into a tightly packed transition state cavity, accelerating the reaction purely through cohesive solvent forces without generating heavy metal waste [1].

Catalyst_Selection Start Catalyst Selection Matrix Thermal Thermal (No Catalyst) High Temp, Low Yield Start->Thermal Baseline Lewis Lewis Acid Catalysis (e.g., Sc(OTf)3) Start->Lewis LUMO Lowering Green Aqueous / Micellar (Breslow Effect) Start->Green Hydrophobic Packing Lewis_High High endo Selectivity Fast Kinetics Lewis->Lewis_High Green_High Moderate Kinetics Eco-Friendly Green->Green_High

Fig 2: Logical decision matrix for catalyst selection based on yield and environmental impact.

Experimental Protocol: Sc(OTf)₃-Catalyzed Synthesis

This protocol outlines the optimal Sc(OTf)₃-catalyzed workflow. It is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure scientific integrity and eliminate downstream failures.

Materials Required:

  • 1,3-Cyclohexadiene (Freshly distilled to remove radical inhibitors and thermal dimers)

  • Fumaronitrile (Recrystallized from ethanol)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Catalyst Activation & Dienophile Complexation:

    • In an oven-dried, argon-purged Schlenk flask, suspend 0.05 equivalents (5 mol%) of Sc(OTf)₃ in anhydrous CH₂Cl₂ (0.5 M relative to the dienophile).

    • Add 1.0 equivalent of fumaronitrile. Stir at room temperature for 15 minutes.

    • Self-Validation IPC: The opaque suspension will transition into a homogeneous, slightly yellow solution. This visual cue confirms successful Lewis acid-base complexation.

  • Diene Addition & Cycloaddition:

    • Cool the reaction mixture to 0 °C using an ice bath to control the initial exotherm.

    • Dropwise, add 1.2 equivalents of freshly distilled 1,3-cyclohexadiene over 10 minutes.

    • Allow the reaction to warm to 25 °C and stir for 4 hours.

    • Self-Validation IPC: Perform TLC analysis (Hexanes:EtOAc 4:1). The UV-active fumaronitrile spot should completely disappear. Staining with KMnO₄ will reveal a new, rapidly oxidizing spot ( Rf​≈0.4 ) corresponding to the bicyclic alkene.

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to CH₂Cl₂). This neutralizes the Lewis acid and breaks the product-metal complex.

    • Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analytical Validation:

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

    • Self-Validation IPC (NMR): Confirm the structure via 1 H NMR (CDCl₃). Look for the diagnostic bridgehead protons (multiplets at ~3.2–3.5 ppm) and the distinct vinylic protons of the bicyclo[2.2.2]octene core (doublet of doublets at ~6.3–6.5 ppm). The complete absence of peaks at ~5.8 ppm confirms no unreacted diene remains.

Conclusion & Recommendations

For the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile, catalytic modulation is non-negotiable for achieving high efficiency. While aqueous conditions offer a compelling green alternative leveraging the Breslow effect, Sc(OTf)₃ stands out as the premier catalyst . Its moisture tolerance, low required loading (5 mol%), lack of product inhibition, and exceptional diastereocontrol make it the most robust choice for researchers scaling up rigid bicyclic scaffolds for drug discovery applications.

References

  • Title: Salt Effects on Diels−Alder Reaction Kinetics Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: The Diels-Alder Reaction of 2,5-Dialkylfurans and Fumaronitrile Revisited Source: Tetrahedron (Elsevier) URL: [Link]

  • Title: Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile proper disposal procedures

Proper handling and disposal of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (CAS No. 14493-06-2) requires a rigorous, chemistry-driven approach[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (CAS No. 14493-06-2) requires a rigorous, chemistry-driven approach[1]. As a bicyclic compound featuring two cyano (nitrile) functional groups, it presents unique logistical and safety challenges in laboratory and manufacturing environments. Mishandling this compound—particularly by exposing it to acidic conditions—can result in the rapid generation of lethal hydrogen cyanide (HCN) gas.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling, trace decontamination, and final disposal of this compound.

Mechanistic Insight: The Chemistry of Nitrile Destruction

To build a fail-safe disposal protocol, we must first understand the causality behind the chemical destruction of nitriles. Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile cannot simply be washed down the drain or thrown into standard organic waste without risk assessment.

For trace amounts and contaminated aqueous labware, alkaline chlorination is the gold standard for destruction. The mechanism relies on the oxidative power of Sodium Hypochlorite (NaOCl) to cleave the cyano groups. However, this reaction is highly pH-dependent:

  • Pre-Alkalization: Sodium Hydroxide (NaOH) must be added first to raise the pH above 10.0. If bleach is added to a neutral or acidic nitrile solution, the equilibrium shifts, causing the immediate volatilization of highly toxic Cyanogen Chloride (CNCl) or Hydrogen Cyanide (HCN) gases[1][2].

  • Oxidation: Once alkaline, the hypochlorite oxidizes the cyano group to the cyanate ion ( CNO− ).

  • Hydrolysis: With excess hypochlorite and time, the cyanate further hydrolyzes into harmless nitrogen gas ( N2​ ) and carbon dioxide ( CO2​ ).

By understanding this mechanism, laboratories can implement a self-validating system where pH and cyanide presence are analytically confirmed at every step, ensuring zero risk of toxic gas exposure.

Quantitative Data: Waste Compatibility & Neutralization Parameters

To standardize your laboratory's disposal operations, adhere strictly to the following quantitative parameters when handling or destroying Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile waste.

ParameterValue / GuidelineMechanistic Rationale
Target pH for Oxidation > 10.0 (Optimal 11.0 - 12.0)Prevents the formation and volatilization of lethal HCN and CNCl gases during destruction.
NaOCl Concentration 5% - 10% (Excess)Ensures complete oxidation of the cyano group to cyanate, preventing the reaction from stalling.
Minimum Contact Time 60 minutesProvides sufficient kinetic time for complete C-C and C-N bond cleavage in trace residues.
Storage Temperature < 25°C (Cool, Dry)Prevents thermal degradation and pressure buildup in sealed hazardous waste containers.
Incompatible Materials Strong Acids, Guanidine SaltsAcid contact rapidly generates HCN; guanidine forms explosive/toxic byproducts when mixed with bleach[1][2].

Process Visualization: Waste Routing Pathway

The following workflow illustrates the strict segregation required between bulk waste (which must be incinerated) and trace waste (which can be chemically destroyed in-lab).

G Source Bicyclo[2.2.2]oct-5-ene- 2,3-dicarbonitrile Waste Solid Bulk Solid / Powder (Pure Compound) Source->Solid Liquid Organic Solutions (Solvent Mixtures) Source->Liquid Trace Trace Contaminated Labware & Aqueous Source->Trace Incineration High-Temp Incineration (Certified TSDF) Solid->Incineration RCRA Manifest (Hazardous Waste) Liquid->Incineration Segregated Organics (No Acids) Oxidation Alkaline Chlorination (NaOCl + NaOH, pH > 10) Trace->Oxidation Chemical Destruction (In-Lab) Sewer Aqueous Waste (Verified Cyanide-Free) Oxidation->Sewer pH Adjusted (Safe Effluent)

Figure 1: Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile waste segregation and destruction pathway.

Operational Workflow: Step-by-Step Disposal Procedures

Protocol A: Bulk Waste Segregation (Solid & Organic Liquid)

Bulk quantities of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile must never be neutralized in-house due to the exothermic nature of the reaction and the high risk of gas evolution. They must be managed as Resource Conservation and Recovery Act (RCRA) hazardous waste[2][3].

  • Segregation: Isolate the compound from all mineral acids, organic acids, and oxidizing agents.

  • Packaging: Place solid waste in a chemically compatible, sealable high-density polyethylene (HDPE) container. For liquid organic solutions, use a dedicated "Halogenated/Nitrogenous Organic Waste" carboy.

  • Labeling: Clearly label the container with the chemical name, CAS number (14493-06-2), and the specific hazard warning: "DANGER: Contains Nitriles. Do Not Mix with Acids. Toxic Gas Hazard."

  • Disposal: Transfer to a certified Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

Protocol B: Trace Decontamination via Alkaline Chlorination (Self-Validating)

Use this protocol only for decontaminating glassware, spatulas, and dilute aqueous washings.

  • Pre-Alkalization: In a certified fume hood, collect the aqueous trace waste. Slowly add 1M NaOH dropwise while stirring until the solution reaches a pH > 10.0. Verify with pH paper.

  • Oxidation: Slowly add a 10% Sodium Hypochlorite (bleach) solution. Use a volumetric ratio of at least 5 parts bleach to 1 part trace waste to ensure a stoichiometric excess of the oxidizer.

  • Incubation: Allow the mixture to stir continuously for a minimum of 60 minutes at room temperature.

  • Validation (The Self-Validating Step): Dip a Cyantesmo test strip (or equivalent colorimetric cyanide test) into the solution.

    • If the test is positive (blue): Add additional NaOH and NaOCl, and incubate for another 30 minutes.

    • If the test is negative (white/pale): The cyano groups have been successfully destroyed.

  • Final Disposal: Carefully neutralize the pH to 6.0–8.0 using dilute HCl, and dispose of the resulting aqueous effluent down the sanitary sewer (subject to local municipal regulations).

Protocol C: Emergency Spill Response

In the event of a powder or solution spill:

  • Evacuate & Ventilate: Immediately clear the area and maximize fume hood/room ventilation.

  • PPE: Don double-layered nitrile gloves (or butyl rubber over nitrile for organic solutions), chemical splash goggles, and a lab coat. If the spill is large or outside a hood, an organic vapor/acid gas (OV/AG) respirator is required.

  • Containment: Surround the spill with an alkaline absorbent material (e.g., soda ash or a commercial caustic spill kit). Do not use acidic neutralizers.

  • Collection: Carefully sweep the absorbed powder using a non-sparking tool into an HDPE waste container. Treat the collected debris as Bulk Solid Waste (Protocol A).

  • Surface Decontamination: Wipe the spill area with a 10% bleach solution (pre-adjusted to pH > 10 with NaOH) and let it sit for 20 minutes before final water rinsing.

References

  • Stanford University Environmental Health & Safety. "Sodium Hypochlorite (Bleach) Safety Fact Sheet." Stanford EHS Reference. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document / Hazardous Waste Basics." EPA Guidelines. Available at: [Link]

  • Chemsrc. "CAS No. 14493-06-2 | Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile Chemical Properties." Chemsrc Database. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

As a Senior Application Scientist, my priority is ensuring that your laboratory operations are not only efficient but fundamentally safe. Handling complex bicyclic nitriles like Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my priority is ensuring that your laboratory operations are not only efficient but fundamentally safe. Handling complex bicyclic nitriles like Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile requires a rigorous, scientifically grounded approach. While the bicyclic backbone provides steric stability, the reactive carbon-nitrogen triple bonds dictate our safety protocols.

This guide provides the definitive operational and disposal framework for handling this compound, ensuring that every step you take in the lab is backed by mechanistic causality and self-validating safety checks.

Mechanistic Hazard Profile & Quantitative Data

To handle a chemical safely, you must first understand why it is dangerous. Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile features a rigid bicyclo[2.2.2]octene framework substituted with two cyano (nitrile) groups (1[1]). The primary hazard of organic nitriles lies in their metabolic pathway. If ingested, inhaled, or absorbed through the skin, hepatic enzymes metabolize the nitrile groups, slowly releasing highly toxic cyanide anions into the bloodstream (2[2]).

This process is insidious because the onset of symptoms (headache, dizziness, respiratory distress) can be delayed for 2 to 12 hours post-exposure (3[3]). Cyanide halts cellular respiration by binding to cytochrome c oxidase, leading to internal asphyxiation (4[4]).

Table 1: Physicochemical & Hazard Summary

Property Value Scientific Implication
CAS Number 14493-06-2 / 62249-52-9 Identifiers for the rel-stereoisomer and general compound (5[5],[1]).
Molecular Formula C₁₀H₁₀N₂ Contains two reactive nitrile groups capable of metabolic cleavage ([5]).
Molecular Weight 158.20 g/mol Relatively low MW; readily absorbed through compromised skin barriers ([5]).
Density ~1.13 g/cm³ Denser than water; will sink if mixed in aqueous biphasic systems ([5]).

| Boiling Point | ~350.8°C (at 760 mmHg) | Low volatility at room temp, but aerosolization remains a severe inhalation risk ([5]). |

Personal Protective Equipment (PPE) Matrix

Your PPE is your last line of defense. The choices below are not arbitrary; they are dictated by the chemical properties of the carbon-nitrogen triple bond (6[6]).

Table 2: Required PPE and Mechanistic Rationale

Protective Equipment Specification Mechanistic Causality & Rationale
Hand Protection Double-gloving (Nitrile over Neoprene) Organic nitriles can permeate single-layer gloves. The double layer provides a breakthrough buffer against dermal absorption, which can lead to systemic toxicity ([2],[3]).
Eye Protection Chemical splash goggles + Face shield Prevents ocular absorption. The mucous membranes of the eyes rapidly absorb toxic organics directly into the bloodstream ([4]).
Body Protection Flame-resistant, non-porous lab coat Mitigates skin contact. Nitriles can be highly reactive and toxic via direct dermal absorption (7[7]).

| Engineering Control | Certified Chemical Fume Hood | Prevents inhalation of particulates. Inhaled nitriles are metabolized to cyanide in the lungs and liver, causing internal asphyxiation ([2],[4]). |

Operational Workflow: Self-Validating Protocols

To ensure absolute safety, every operational step must include a self-validation mechanism. Do not proceed to the next step unless the validation check passes.

Step 1: Engineering Control Verification

  • Action: Before opening the chemical container, verify the fume hood face velocity is between 80-120 fpm.

  • Validation Check: Do not rely solely on the digital monitor. Tape a small piece of tissue paper to the bottom of the sash; its inward deflection provides immediate, visual validation of active negative pressure.

Step 2: Static-Free Transfer

  • Action: Use grounded, anti-static spatulas and weigh boats.

  • Validation Check: Observe the powder during the first micro-transfer. If the powder clings erratically to the spatula, static is present. Stop, discharge the tool on a grounded metal surface, and proceed. This prevents sudden aerosolization of toxic particulates.

Step 3: Solubilization & Handling

  • Action: If dissolving the compound in polar aprotic solvents, add the solvent slowly down the side of the vessel.

  • Validation Check: Ensure the dissolution is visually homogenous before removing the vessel from the fume hood. Cap the vial tightly and wipe the exterior with a solvent-dampened cloth to remove micro-contaminants.

Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent vapor inhalation and skin contact ([7]).

  • Evacuate & Assess: Evacuate the immediate area. Ensure your fume hood is running at maximum exhaust.

  • Containment: Using spark-proof tools, encircle the spill with inert, absorbent pads to prevent spreading ([7]).

  • Neutralization/Cleanup: Wipe the surface with a cloth dampened with a compatible solvent (e.g., ethanol or acetone), followed by soap and water (8[8]).

  • Validation Check: Visually inspect the area under good lighting to ensure no residue remains. Dispose of all cleanup materials as hazardous waste.

Waste Segregation & Disposal Plan

Organic nitriles must never be poured down the drain or disposed of in standard solid waste ([7]). Improper disposal poses severe environmental and public health risks.

  • Segregation: Collect all waste (solid and liquid) in clearly labeled, chemically compatible high-density polyethylene (HDPE) carboys ([8],[7]).

  • Labeling: Tag the container explicitly as "Toxic Organic Waste - Contains Nitriles" ([8]).

  • Final Disposal (Incineration): The ultimate disposal method is high-temperature incineration at a licensed hazardous waste facility ([8],[7]).

    • Mechanistic Rationale: Incineration thermally cleaves the robust carbon-nitrogen triple bond, destroying the organic framework. Specialized facility scrubbers capture the resulting nitrogen oxides (NOx) and trace hydrogen cyanide (HCN) emissions, preventing environmental contamination ([8],[7]).

  • Validation Check: Ensure the lab's hazardous waste log is updated immediately upon adding waste to the carboy. A full chain-of-custody must be maintained until the licensed handler removes the container.

Operational Decision Pathway

G Start Handling Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile PPE 1. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Engineering Controls (Operate in Certified Fume Hood) PPE->Hood Weigh 3. Weighing & Transfer (Use anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontamination (Absorbent pads, solvent wipe) Spill->Decon Yes Waste 4. Waste Segregation (Labeled Toxic Organic) Spill->Waste No Decon->Waste Dispose 5. Final Disposal (High-Temp Incineration) Waste->Dispose

Operational workflow and decision pathway for handling bicyclic nitriles.

References

  • CAS No. 14493-06-2 | Chemsrc. Chemsrc. 5

  • Buy Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile (EVT-12926832). EvitaChem. 1

  • Nitriles | Chemistry | Research Starters. EBSCO. 6

  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online. 2

  • Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals. Benchchem. 8

  • What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. QA Transport. 4

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. 7

  • Acetonitrile- The Simplest Organic Nitrile. ChemicalBook. 3

Sources

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